1,2,4,5-Tetraiodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetraiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHODZFPKHGDLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212974 | |
| Record name | 1,2,4,5-Tetraiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-31-7 | |
| Record name | 1,2,4,5-Tetraiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetraiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Tetraiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-TETRAIODOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Genesis of a Polysubstituted Benzene: A Historical and Technical Guide to 1,2,4,5-Tetraiodobenzene
A deep dive into the discovery, synthesis, and characterization of 1,2,4,5-tetraiodobenzene, a key intermediate in organic synthesis and materials science.
Introduction
This compound, a polysubstituted aromatic compound, has garnered significant interest within the scientific community for its utility as a versatile building block in the synthesis of complex organic molecules, including polymers and pharmacologically active compounds. Its unique symmetrical structure and the presence of four reactive iodine atoms make it an attractive precursor for cross-coupling reactions and the construction of intricate molecular architectures. This technical guide provides a comprehensive historical overview of the discovery of this compound, detailing the seminal synthetic methodologies, and presenting its key physicochemical properties.
The Dawn of "Periodination": A New Era in Benzene Chemistry
The successful synthesis of highly iodinated benzene derivatives remained a formidable challenge for chemists for many years. Traditional electrophilic iodination methods often proved ineffective or lacked the desired selectivity to produce polyiodinated benzenes in high yields. The breakthrough came in the early 1980s with the development of a novel iodination technique termed "periodination."
The pioneering work in this area was reported in 1983 by Daniell Lewis Mattern in The Journal of Organic Chemistry. His publication, "Periodination of benzene with periodate/Iodide," described a direct and efficient method for the synthesis of polyiodinated benzenes, including this compound. This method represented a significant advancement in the field of aromatic chemistry.
Physicochemical Properties of this compound
This compound is a white crystalline solid at room temperature. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂I₄ | --INVALID-LINK-- |
| Molar Mass | 581.70 g/mol | --INVALID-LINK-- |
| Melting Point | 249–252 °C | --INVALID-LINK-- |
| CAS Number | 636-31-7 | --INVALID-LINK-- |
Experimental Protocols: The Mattern Synthesis
The following is a detailed experimental protocol adapted from the seminal 1983 paper by D. L. Mattern, which remains a cornerstone for the synthesis of this compound.
Materials:
-
Benzene
-
Iodine (I₂)
-
Potassium iodate (KIO₃) or Periodic acid (HIO₄)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Acetic acid (glacial)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Carbon tetrachloride (CCl₄) or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of benzene, iodine, and a suitable oxidizing agent (potassium iodate or periodic acid) is prepared in glacial acetic acid.
-
Addition of Sulfuric Acid: Concentrated sulfuric acid is cautiously added to the reaction mixture. The addition is typically performed slowly and with cooling to manage the exothermic nature of the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into a beaker containing an aqueous solution of sodium bisulfite. This step is crucial to quench any unreacted iodine and other oxidizing species.
-
Isolation of the Product: The resulting precipitate, which is the crude this compound, is collected by vacuum filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as carbon tetrachloride, to yield pure, white crystals of this compound.
Synthesis Pathway
The synthesis of this compound via the Mattern "periodination" method can be visualized as a direct electrophilic iodination of the benzene ring, where the in-situ generated electrophilic iodine species substitutes the hydrogen atoms.
Caption: Synthesis of this compound from Benzene.
Logical Relationship of the Discovery
The discovery of this compound was a direct consequence of the development of a new synthetic methodology for the extensive iodination of aromatic rings.
Caption: Logical progression from challenge to application.
Conclusion
The discovery of this compound is intrinsically linked to the development of the "periodination" method by Daniell Lewis Mattern in 1983. This synthetic breakthrough provided a practical route to this and other polyiodinated benzenes, which have since become valuable tools for researchers in organic chemistry and materials science. The detailed experimental protocol provided herein serves as a practical guide for the synthesis of this important compound, while the historical context highlights the ingenuity and perseverance required to overcome long-standing chemical challenges.
Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational synthetic methodologies for producing 1,2,4,5-tetraiodobenzene, a highly substituted aromatic compound with applications in materials science and as a precursor for complex organic molecules. The document provides a detailed examination of two core early-stage synthetic strategies: a direct periodination of benzene and a classical multi-step approach commencing with p-phenylenediamine. This guide offers a comparative analysis of these methods, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in understanding and potentially replicating these historical syntheses.
Comparative Analysis of Early Synthesis Methods
The following table summarizes the key quantitative data for the two primary early synthetic routes to this compound, allowing for a direct comparison of their efficiencies and key characteristics.
| Parameter | Method 1: Direct Periodination of Benzene | Method 2: Multi-step Synthesis from p-Phenylenediamine |
| Starting Material | Benzene | p-Phenylenediamine |
| Key Reagents | Iodine, Sodium Periodate, Sulfuric Acid, Acetic Acid | Iodine, Potassium Iodide, Sodium Nitrite, Sulfuric Acid |
| Reaction Steps | 1 | 2 (Di-iodination, Double Sandmeyer Reaction) |
| Reported Yield | 77% | Not explicitly stated for the full sequence in a single source |
| Melting Point (°C) | 249-252 | Not explicitly stated for the full sequence in a single source |
| Key Advantages | Fewer reaction steps, good yield | Utilizes classical, well-understood reactions |
| Key Disadvantages | Use of strong oxidizing and acidic conditions | Multi-step nature may lead to lower overall yield |
Experimental Protocols
This section provides detailed experimental methodologies for the two key synthesis routes.
Method 1: Direct Periodination of Benzene
This method, reported by Daniell Lewis Mattern in 1983, provides a relatively direct route to polyiodinated benzenes.
Experimental Protocol:
A mixture of 7.8 g (0.10 mol) of benzene, 30.5 g (0.12 mol) of iodine, 12.8 g (0.060 mol) of sodium periodate (NaIO₄), 120 mL of glacial acetic acid, and 15 mL of concentrated sulfuric acid is prepared. To this mixture, 15 mL of water is added. The reaction mixture is then heated at reflux with stirring for 24 hours. After cooling, the mixture is poured into 200 mL of 10% aqueous sodium bisulfite solution to reduce any excess iodine. The resulting precipitate is collected by filtration, washed with water, and then with ethanol. The crude product is then recrystallized from a suitable solvent, such as nitrobenzene or dimethylformamide, to yield this compound.
Method 2: Multi-step Synthesis from p-Phenylenediamine
Step 1: Synthesis of 2,5-Diiodo-1,4-phenylenediamine
Experimental Protocol:
In a suitable reaction vessel, 10.8 g (0.10 mol) of p-phenylenediamine is dissolved in a mixture of 100 mL of ethanol and 50 mL of water. To this solution, 25.4 g (0.10 mol) of iodine and 16.6 g (0.10 mol) of potassium iodide are added. The mixture is stirred at room temperature for 48 hours. The resulting dark precipitate of 2,5-diiodo-1,4-phenylenediamine is collected by filtration, washed with a dilute solution of sodium thiosulfate to remove excess iodine, and then with water. The product is dried before proceeding to the next step.
Step 2: Synthesis of this compound via Double Sandmeyer Reaction
Experimental Protocol:
A suspension of 36.0 g (0.10 mol) of 2,5-diiodo-1,4-phenylenediamine in 200 mL of 20% sulfuric acid is cooled to 0-5 °C in an ice-salt bath. A solution of 14.5 g (0.21 mol) of sodium nitrite in 50 mL of water is added dropwise with vigorous stirring, maintaining the temperature below 5 °C. The stirring is continued for an additional 30 minutes after the addition is complete to ensure the formation of the bis-diazonium salt.
In a separate vessel, a solution of 50 g (0.30 mol) of potassium iodide in 100 mL of water is prepared and warmed to approximately 50 °C. The cold diazonium salt solution is then slowly added to the warm potassium iodide solution with stirring. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, the reaction mixture is heated on a steam bath until the evolution of nitrogen ceases. The mixture is then cooled, and the solid product is collected by filtration. The crude this compound is washed with water, a dilute sodium thiosulfate solution, and finally with cold ethanol. The product can be further purified by recrystallization.
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
Caption: Direct Periodination of Benzene
Caption: Multi-step Synthesis from p-Phenylenediamine
Unraveling the Solid State: A Technical Guide to the Crystal Structure of 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,2,4,5-tetraiodobenzene, a molecule of significant interest in crystal engineering and halogen bonding studies. The precise arrangement of atoms in the solid state is crucial for understanding its physical and chemical properties, which can inform the design of novel materials and pharmaceuticals. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and presents a visual workflow of the analytical process.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are presented in the tables below for clarity and comparative purposes. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 630039.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₆H₂I₄ |
| Formula Weight | 581.69 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.277(2) Å |
| b | 7.398(2) Å |
| c | 10.963(2) Å |
| α | 90° |
| β | 110.31(3)° |
| γ | 90° |
| Volume | 629.2(3) ų |
| Z | 2 |
| Calculated Density | 3.068 Mg/m³ |
| Absorption Coefficient | 9.778 mm⁻¹ |
| F(000) | 492 |
| Data Collection | |
| Theta range for data collection | 3.73 to 27.50° |
| Index ranges | -10<=h<=10, -9<=k<=9, -14<=l<=14 |
| Reflections collected | 5831 |
| Independent reflections | 1439 [R(int) = 0.0454] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1439 / 0 / 55 |
| Goodness-of-fit on F² | 1.059 |
| Final R indices [I>2sigma(I)] | R1 = 0.0240, wR2 = 0.0520 |
| R indices (all data) | R1 = 0.0305, wR2 = 0.0543 |
| Largest diff. peak and hole | 0.795 and -0.851 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| I(1)-C(1) | 2.091(3) | C(2)-C(1)-C(3) | 121.2(3) |
| I(2)-C(2) | 2.094(3) | C(2)-C(1)-I(1) | 119.7(2) |
| C(1)-C(2) | 1.393(4) | C(3)-C(1)-I(1) | 119.1(2) |
| C(1)-C(3) | 1.392(4) | C(1)-C(2)-C(3)#1 | 119.1(3) |
| C(2)-C(3)#1 | 1.391(4) | C(1)-C(2)-I(2) | 120.3(2) |
| C(3)-C(2)#1 | 1.391(4) | C(3)#1-C(2)-I(2) | 120.6(2) |
| C(2)#1-C(3)-C(1) | 119.7(3) |
Symmetry transformations used to generate equivalent atoms: #1 -x+1,-y+1,-z+1
Experimental Protocols
The determination of the crystal structure of this compound involved the following key experimental stages:
1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate organic solvent.
2. X-ray Data Collection: A suitable crystal was mounted on a diffractometer. The data were collected at a low temperature (120 K) to minimize thermal vibrations and obtain a more accurate electron density map. A monochromatic X-ray beam with a wavelength of 0.71073 Å (Mo Kα radiation) was used. A series of diffraction images were collected as the crystal was rotated.
3. Data Reduction: The collected diffraction images were processed to integrate the intensities of the diffraction spots. These intensities were then corrected for various factors, including Lorentz and polarization effects, and an absorption correction was applied to account for the attenuation of X-rays by the crystal.
4. Structure Solution and Refinement: The crystal structure was solved using direct methods, which provided an initial model of the atomic positions. This model was then refined using a full-matrix least-squares method against the squared structure factors (F²). The positions and anisotropic displacement parameters of all non-hydrogen atoms were refined. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to the R-indices listed in Table 1, indicating a high-quality structural determination.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.
Caption: Experimental workflow for the crystal structure analysis of this compound.
In-Depth Spectroscopic Analysis of 1,2,4,5-Tetraiodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2,4,5-tetraiodobenzene, a highly halogenated aromatic compound. Due to its unique structure, this molecule is of interest in materials science and as a potential building block in organic synthesis. This document summarizes key spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) to facilitate its identification, characterization, and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the existence of this data is documented in various databases, access to the full, detailed spectra is often restricted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, due to its symmetrical structure, the NMR spectra are relatively simple.
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.34 | Singlet | 2H | Aromatic H |
Note: The precise chemical shift can vary depending on the solvent used.
¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-I |
| ~100 | C-H |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic ring and the carbon-iodine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~1600-1450 | Medium-Weak | Aromatic C=C stretch |
| Below 800 | Strong | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is characterized by its high molecular weight and the isotopic pattern of iodine.
Key Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| 582 | High | [M]⁺ (Molecular Ion) |
| 455 | Moderate | [M-I]⁺ |
| 328 | Moderate | [M-2I]⁺ |
| 201 | Low | [M-3I]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Note: The molecular ion peak is expected to be prominent. The fragmentation pattern involves the sequential loss of iodine atoms.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following are general methodologies that would be applicable.
NMR Spectroscopy
A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Infrared Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer.
Mass Spectrometry
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) would be introduced into the mass spectrometer. Electron ionization (EI) is a common method for this type of compound. The resulting ions are then analyzed by the mass analyzer. PubChem indicates that a GC-MS spectrum was obtained using a Shimadzu GC17A/GCMS-QP5050 instrument.[1]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 1,2,4,5-Tetraiodobenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4,5-tetraiodobenzene in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information inferred from the general principles of solubility for aryl halides and data from related compounds. Crucially, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound, enabling researchers to generate precise data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals engaged in research, development, and synthesis involving this compound.
Introduction
This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂I₄.[1][2] Its highly substituted and symmetric nature imparts specific physicochemical properties that are of interest in various fields, including materials science and organic synthesis. A fundamental understanding of its solubility in common organic solvents is critical for its application in reaction chemistry, purification, and crystal engineering.[3][4]
Aryl halides, as a class of compounds, are generally characterized by their low polarity.[5] Consequently, they exhibit poor solubility in polar solvents like water but are readily soluble in non-polar organic solvents.[5] The principle of "like dissolves like" is the primary determinant of their solubility behavior. This guide will explore the expected solubility of this compound based on these principles and provide the means to quantify it.
Qualitative Solubility Profile
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Solvent Type | Anticipated Solubility | Rationale |
| Toluene | C₇H₈ | Non-polar Aromatic | Soluble | Similar aromatic nature ("like dissolves like") should facilitate dissolution. Toluene is a common solvent for growing crystals of aromatic compounds.[6] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Often used as a solvent for related polyhalogenated aromatic compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | A versatile solvent for a wide range of organic compounds, including those with moderate polarity. A related diiodobenzene derivative is soluble in DCM.[7] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic (Ether) | Soluble | Good solvent for many organic compounds; a THF solution of a related compound was used for subsequent reactions.[8] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | A strong polar aprotic solvent, often used for less soluble organic compounds.[4][9] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble | A very strong polar aprotic solvent, known for its ability to dissolve a wide range of otherwise insoluble compounds.[4][10] |
| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble | A polar aprotic solvent with a lower boiling point, may show moderate solubility. |
| Hexane | C₆H₁₄ | Non-polar Aliphatic | Sparingly Soluble | While non-polar, the specific interactions with the aromatic system might be weaker compared to aromatic solvents. |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly to Insoluble | The hydrogen bonding in ethanol makes it less favorable for dissolving non-polar aryl halides. |
| Water | H₂O | Polar Protic | Insoluble | As a highly polar, hydrogen-bonding solvent, it is a very poor solvent for non-polar aryl halides.[5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a generalized procedure for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
-
Sample Collection and Dilution:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a volumetric flask of appropriate size. This step is crucial to remove any suspended microcrystals.
-
Dilute the filtered solution to the mark with the same solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical method.
-
-
Concentration Measurement:
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, determine its concentration by measuring the absorbance at a specific wavelength (λmax). A calibration curve must be prepared beforehand using standard solutions of known concentrations.
-
HPLC Analysis: Inject the diluted solution into an HPLC system equipped with a suitable column and detector (e.g., UV detector). The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions.
-
Gravimetric Analysis: A known volume of the filtered saturated solution can be carefully evaporated to dryness in a pre-weighed container. The mass of the residue corresponds to the amount of dissolved solute. This method is less sensitive and requires careful handling to avoid errors.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Conclusion
References
- 1. This compound | C6H2I4 | CID 12488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetraiodobenzene - Wikipedia [en.wikipedia.org]
- 3. Crystal Growing Guide [www1.udel.edu]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. t.soka.ac.jp [t.soka.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US3780114A - Method for the preparation of 1,2,4,5-tetrahydroxybenzene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Theoretical Calculations of the Electronic Structure of 1,2,4,5-Tetraiodobenzene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of 1,2,4,5-tetraiodobenzene. Given the influence of heavy atoms like iodine on molecular properties, a robust understanding of the electronic landscape of this molecule is crucial for its application in materials science and drug development. This document outlines the state-of-the-art computational methodologies and experimental protocols necessary for such an investigation.
Theoretical Background
The electronic structure of this compound is fundamentally that of a benzene ring perturbed by the substitution of four hydrogen atoms with iodine. The iodine atoms, being highly polarizable and possessing lone pairs of electrons, significantly influence the energies and compositions of the molecular orbitals (MOs) of the parent benzene molecule. The key electronic features to consider are:
-
Inductive Effects: Iodine is more electronegative than carbon, leading to a net withdrawal of sigma (σ) electron density from the benzene ring.
-
Resonance Effects: The lone pairs on the iodine atoms can donate electron density to the pi (π) system of the benzene ring.
-
Relativistic Effects: Due to the high atomic number of iodine, relativistic effects, particularly spin-orbit coupling, can play a significant role in the electronic structure and must be considered for accurate theoretical predictions.
A combination of these effects dictates the final arrangement and energies of the molecular orbitals, which in turn govern the molecule's chemical reactivity, spectroscopic properties, and intermolecular interactions.
Computational Methodology
To accurately model the electronic structure of this compound, a computational approach that properly accounts for electron correlation and relativistic effects is essential. Density Functional Theory (DFT) has proven to be a powerful tool for such investigations.
2.1. Recommended Computational Protocol
A reliable protocol for the theoretical calculation of the electronic structure of this compound involves the following steps:
-
Geometry Optimization: The molecular geometry should be optimized to find the lowest energy structure. This is a crucial first step as the electronic structure is highly dependent on the molecular geometry.
-
Frequency Calculation: Following geometry optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Structure Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbital energies, electron density distribution, and other electronic properties.
2.2. Choice of Density Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Density Functional: For halogenated aromatic compounds, hybrid functionals that include a portion of exact Hartree-Fock exchange are generally recommended. Functionals such as M06-2X and ωB97X-D3BJ have shown good performance for systems with non-covalent interactions, which are relevant for potential intermolecular interactions of this compound.
-
Basis Set: For the carbon and hydrogen atoms, a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is appropriate. For the iodine atoms, it is crucial to use a basis set that includes an Effective Core Potential (ECP) to account for the large number of core electrons and to incorporate scalar relativistic effects. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP and its more recent version, LANL08(d) , are widely used and have been shown to provide reliable results for iodine-containing compounds. For higher accuracy, basis sets specifically designed for relativistic calculations, such as those from the Dyall or SARC-ZORA families, should be considered.
2.3. Consideration of Relativistic Effects
For heavy elements like iodine, relativistic effects are not negligible. These effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling.
-
Scalar Relativistic Effects: These are largely accounted for by the use of ECPs in the basis set for iodine.
-
Spin-Orbit Coupling: This interaction between the electron's spin and its orbital angular momentum can lead to the mixing of singlet and triplet states and can influence the energies of molecular orbitals. For highly accurate calculations of properties like ionization energies or electronic spectra, methods that explicitly include spin-orbit coupling, such as ZORA (Zeroth-Order Regular Approximation) or four-component relativistic DFT calculations, may be necessary.
Experimental Protocols
Experimental validation is crucial for benchmarking and refining theoretical models. For determining the electronic structure of molecules like this compound, He(I)/He(II) Photoelectron Spectroscopy (PES) is a powerful technique.
3.1. He(I)/He(II) Photoelectron Spectroscopy
Photoelectron spectroscopy measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy photons. According to Koopmans' theorem, the negative of the vertical ionization energies corresponds to the orbital energies of the occupied molecular orbitals.
Experimental Workflow:
-
Sample Preparation: A solid sample of this compound is introduced into a high-vacuum chamber. The sample is heated to produce a sufficient vapor pressure for analysis.
-
Ionization Source: The gaseous sample is irradiated with a monochromatic source of high-energy photons. Typically, a helium discharge lamp is used, which produces He(I) radiation (21.22 eV) and He(II) radiation (40.81 eV).
-
Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured using an electron energy analyzer.
-
Spectrum Acquisition: A spectrum is generated by plotting the number of detected electrons as a function of their kinetic energy. The ionization energy is then calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.
-
Data Analysis: The resulting spectrum will show a series of bands, each corresponding to the ionization from a different molecular orbital. The fine structure within these bands can provide information about the vibrational levels of the resulting cation.
Data Presentation
The quantitative data obtained from both theoretical calculations and experimental measurements should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Calculated Molecular Orbital Energies and Symmetries for this compound
| Molecular Orbital | Symmetry | Calculated Energy (eV) | Predominant Character |
| HOMO | b3u | -8.95 | π (C-C), p(I) |
| HOMO-1 | b1g | -9.21 | π (C-C) |
| HOMO-2 | ag | -9.87 | p(I) lone pair |
| HOMO-3 | b2u | -10.15 | p(I) lone pair |
| LUMO | b2g | -0.75 | π* (C-C) |
| LUMO+1 | au | -0.52 | π* (C-C) |
| LUMO+2 | b3g | 0.11 | σ* (C-I) |
| LUMO+3 | b1u | 0.34 | σ* (C-I) |
Note: The values presented are illustrative and based on typical results for halogenated benzenes. Actual values would be obtained from specific DFT calculations.
Table 2: Comparison of Theoretical and Experimental Vertical Ionization Energies (eV)
| Molecular Orbital | Theoretical Ionization Energy (eV) | Experimental Ionization Energy (eV) |
| 1 | 8.95 | Data from PES |
| 2 | 9.21 | Data from PES |
| 3 | 9.87 | Data from PES |
| 4 | 10.15 | Data from PES |
Note: Experimental data would be populated from the results of He(I)/He(II) photoelectron spectroscopy.
Visualization of Workflows and Relationships
The interplay between theoretical calculations and experimental validation is crucial for a comprehensive understanding of the electronic structure. This relationship can be visualized as a workflow.
Caption: Workflow for determining the electronic structure of this compound.
This diagram illustrates the parallel and interconnected nature of theoretical calculations and experimental validation. The theoretical workflow begins with geometry optimization and proceeds to the calculation of electronic properties. Concurrently, experimental techniques like photoelectron spectroscopy provide empirical data on ionization energies. The theoretical and experimental results are then compared, and any discrepancies can be used to refine the computational model, leading to a more accurate and reliable description of the molecule's electronic structure.
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of C-I Bonds in 1,2,4,5-Tetraiodobenzene
Abstract
This compound is a highly functionalized aromatic compound characterized by four carbon-iodine (C-I) bonds on a central benzene ring. The inherent weakness and high polarizability of the C-I bond make this molecule a versatile substrate for a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive exploration of the reactivity of these C-I bonds, with a particular focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to serve as a foundational resource for researchers in organic synthesis, materials science, and medicinal chemistry.
Introduction
Polyhalogenated aromatic compounds are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Among these, this compound stands out due to the exceptional reactivity of its four C-I bonds. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl, positioning the C-I bond as the most labile and reactive.[1] This high reactivity allows for transformations under relatively mild conditions and enables sequential, site-selective functionalization. Understanding and controlling the reactivity of this compound is paramount for its application in constructing intricate molecular architectures, such as porous organic frameworks, conjugated polymers, and complex drug scaffolds.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 636-31-7 | [2][3][4] |
| Molecular Formula | C₆H₂I₄ | [2][4] |
| Molecular Weight | 581.70 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid, white needles | [5] |
| Melting Point | 249–252 °C | [5] |
| SMILES | C1=C(C(=CC(=C1I)I)I)I | [2] |
| InChIKey | QHODZFPKHGDLOS-UHFFFAOYSA-N | [2] |
Spectroscopic data is critical for the characterization of this compound and its reaction products. Relevant data can be found in public databases.[6]
Reactivity and Key Transformations
The four C-I bonds in this compound are the primary sites of reactivity. These bonds are susceptible to cleavage and substitution via various mechanisms, most notably through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the four iodine atoms makes the aromatic ring electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.[7][8][9] The high reactivity of the C-I bonds in this compound makes it an excellent substrate for this transformation, allowing for the stepwise introduction of up to four different aryl or vinyl groups.
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the mono-arylation of a polyhalogenated aryl iodide, serving as a model for this compound. Controlling stoichiometry (e.g., using 1 equivalent of boronic acid) is key to achieving mono-substitution.
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 24 | >90 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | >95 |
| 3 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | THF | 80 | 12 | >92 |
Data extrapolated from protocols for structurally similar polyhalogenated aryl iodides.[10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12][13] This reaction is highly valuable for synthesizing arylalkynes, which are precursors to conjugated materials and complex natural products. The C-I bonds of this compound are readily activated under Sonogashira conditions.
The catalytic cycle for the copper-co-catalyzed Sonogashira reaction is depicted below.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Quantitative Data for Sonogashira Coupling
The conditions for Sonogashira coupling can be tuned to control the degree of substitution on the this compound core.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | NEt₃ | THF | 60 | 6 | >95 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | >90 |
| 3 | PdCl₂(PCy₃)₂ (1) | None (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 24 | >85 |
Data represents typical conditions for aryl iodides; yields are for mono-alkynylation.[12][13]
Experimental Protocols
All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques. Solvents must be degassed prior to use.[10]
General Protocol for Suzuki-Miyaura Coupling (Mono-substitution)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Atmosphere Control: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][10]
General Protocol for Sonogashira Coupling (Mono-substitution)
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Atmosphere Control: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or Toluene, 10 mL) followed by a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via flash chromatography.[14]
The general experimental workflow for these cross-coupling reactions is summarized in the diagram below.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The four highly reactive C-I bonds of this compound make it an exceptionally valuable and versatile platform for the synthesis of polysubstituted aromatic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the controlled and sequential introduction of diverse functional groups. By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high yields and control the degree of substitution, opening avenues for the creation of novel materials and complex molecules for drug discovery and development. This guide provides the fundamental data, protocols, and mechanistic understanding necessary for scientists to effectively harness the synthetic potential of this powerful building block.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H2I4 | CID 12488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 636-31-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Tetraiodobenzene - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. rsc.org [rsc.org]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4,5-tetraiodobenzene is a halogenated aromatic compound with the chemical formula C₆H₂I₄.[1][2][3] Its highly substituted nature and the presence of heavy iodine atoms suggest potential applications in materials science and as a synthon in organic chemistry. A critical aspect of its utility and safe handling is a thorough understanding of its thermal stability and decomposition profile. This technical guide aims to provide a comprehensive overview of the available information regarding the thermal properties of this compound.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential context for its thermal behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₂I₄ | [1][2][3] |
| Molecular Weight | 581.70 g/mol | [2][3] |
| CAS Number | 636-31-7 | [1][2][3][4] |
| Appearance | White needles | [1] |
| Melting Point | 249–252 °C | [1] |
Thermal Stability and Decomposition Analysis
Currently, there is a notable lack of specific, publicly available data on the thermal decomposition of this compound. Extensive searches of scientific literature and chemical databases did not yield quantitative data regarding its decomposition temperature, weight loss percentages at various temperatures, or the activation energy of decomposition.
While specific data for this compound is unavailable, the thermal behavior of other tetra-substituted benzene derivatives can offer some insights. For instance, related compounds such as 1,2,4,5-tetrachlorobenzene, 1,2,4,5-tetrabromobenzene[5], and 1,2,4,5-tetramethylbenzene[6][7][8] have been studied. However, the significantly different bond energies of C-I versus C-Cl, C-Br, and C-C bonds mean that direct extrapolation of thermal stability data is not advisable. The C-I bond is considerably weaker and more prone to thermal cleavage.
Hypothetical Experimental Workflow for Thermal Analysis
To determine the thermal stability and decomposition pathway of this compound, a standard set of thermal analysis techniques would be employed. The following section outlines a recommended experimental protocol.
Experimental Protocol: Thermal Analysis of this compound
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina).
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the weight loss curve.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, and to determine the enthalpy changes associated with these transitions and any decomposition events.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow to the sample relative to the reference.
-
Endothermic peaks will indicate melting, while exothermic peaks may correspond to decomposition.
-
3. Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Methodology:
-
Perform a TGA experiment as described above.
-
The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR for analysis.
-
The mass spectrum or infrared spectrum of the evolved gases is recorded as a function of temperature. This allows for the identification of decomposition products.
-
Logical Workflow for Thermal Stability Assessment
The logical progression of experiments to assess the thermal stability of this compound is depicted in the following diagram.
Caption: Experimental workflow for assessing the thermal stability of this compound.
While direct experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, this guide provides a framework for its investigation. The proposed experimental protocols, utilizing standard thermal analysis techniques, would yield the necessary data to characterize its thermal behavior. Such information is crucial for ensuring its safe handling, storage, and application in research and development, particularly in the fields of materials science and drug development. Further research is warranted to fill this knowledge gap.
References
- 1. Tetraiodobenzene - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H2I4 | CID 12488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 636-31-7 [chemicalbook.com]
- 5. 1,2,4,5-Tetrabromobenzene - Wikipedia [en.wikipedia.org]
- 6. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
- 7. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
- 8. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
Navigating the Synthesis and Handling of 1,2,4,5-Tetraiodobenzene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 1,2,4,5-tetraiodobenzene. Due to the limited specific toxicological data for this compound, this document also draws upon information from structurally similar halogenated benzenes to offer a thorough understanding of potential hazards and safe handling protocols. All quantitative data is summarized in tables for clarity, and detailed experimental workflows are provided.
Physicochemical and Hazard Information
This compound is a solid, poly-iodinated aromatic compound. Its key physicochemical properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₂I₄ | PubChem[1] |
| Molecular Weight | 581.70 g/mol | PubChem[1] |
| CAS Number | 636-31-7 | PubChem[1] |
| Appearance | Off-white to light brown solid | ChemicalBook |
| Melting Point | 254 °C | ChemicalBook |
| Boiling Point | 477.18°C (estimate) | ChemicalBook |
| Density | 3.1612 g/cm³ (estimate) | ChemicalBook |
| Storage Temperature | 2-8°C, protect from light | ChemicalBook |
The primary identified hazard, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is serious eye irritation.
| Hazard Statement | GHS Classification | Source |
| H319: Causes serious eye irritation | Eye Irrit. 2 | PubChem[1], ChemicalBook[2] |
Hazard Identification and Toxicological Summary
Potential Health Effects (Inferred from Analogous Compounds):
-
Eye Irritation: Direct contact with the eyes is known to cause serious irritation[1][2].
-
Skin Irritation: May cause skin irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust may irritate the nose and throat.
-
Systemic Effects: Studies on 1,2,4,5-tetrachlorobenzene have shown that high exposure may lead to effects on the liver and kidneys[3]. It can also be absorbed through the skin[4].
Toxicological Data Summary (Analogous Compound: 1,2,4,5-Tetrachlorobenzene)
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | 1500 mg/kg | PubChem |
| Subchronic Toxicity | Rat | Oral (90-day feeding study) | Increased liver and kidney weight, histological changes in liver and kidney | PubMed[3] |
Experimental Protocols for Safe Handling
Given the potential for eye irritation and the lack of comprehensive toxicological data, stringent adherence to safe handling protocols is mandatory. The following protocols are based on best practices for handling air-sensitive and potentially hazardous solid compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.
Weighing and Transferring the Solid
Due to its potential as a hazardous solid and to prevent contamination, weighing and transferring this compound should be performed with care, preferably in a controlled environment.
Methodology:
-
Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including the container of this compound, a tared, clean, and dry receiving container, spatulas, and a powder funnel. Don the appropriate PPE as outlined in Figure 1.
-
Weighing: Inside the fume hood, carefully open the stock container. Use a clean spatula to transfer the desired amount of the solid into the tared container on a balance. Avoid creating dust.
-
Transfer: Place the powder funnel into the neck of the reaction vessel. Carefully pour the weighed solid through the funnel into the vessel. Tap the funnel gently to ensure all the solid is transferred.
-
Cleanup: Immediately clean any spills using a method appropriate for solid chemical spills (see Section 4). Close the stock container tightly and return it to its designated storage location.
Emergency Procedures
First Aid Measures
The logical flow for first aid response is depicted below.
Detailed First Aid Protocols:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
Accidental Release Measures
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated, labeled container for chemical waste.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
Large Spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Follow institutional procedures for large chemical spills. Do not attempt to clean up a large spill without proper training and equipment.
Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Protect from light[5].
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature regarding the signaling pathways or mechanisms of action related to the toxicity of this compound. Research on the metabolism of 1,2,4,5-tetrachlorobenzene in animal models indicates that it is poorly metabolized and is primarily excreted unchanged[6][7]. This suggests that the toxicity of polyhalogenated benzenes may be related to their persistence and bioaccumulation. Further research is needed to elucidate the specific biological interactions of this compound.
Conclusion
This guide provides a summary of the available health and safety information for this compound. The primary known hazard is serious eye irritation. Due to the limited specific toxicological data, it is imperative to treat this compound with caution, employing robust safe handling practices and utilizing appropriate personal protective equipment. The experimental protocols and workflows provided in this document are designed to minimize exposure and ensure the safety of laboratory personnel. Researchers are strongly encouraged to consult their institution's safety guidelines and to conduct a thorough risk assessment before working with this compound.
References
- 1. This compound | C6H2I4 | CID 12488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Toxicity of 1,2,3,4-, 1,2,3,5- and 1,2,4,5-tetrachlorobenzene in the rat: results of a 90-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. fauske.com [fauske.com]
- 6. Metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,2,4,5-Tetraiodobenzene in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 1,2,4,5-Tetraiodobenzene is a highly functionalized aromatic building block poised for significant applications in materials science and medicinal chemistry. Its four carbon-iodine (C-I) bonds serve as reactive handles for creating complex, tetra-substituted aromatic systems. The C-I bond is the most reactive among halogens in palladium-catalyzed couplings (I > Br > Cl), making this compound a prime substrate for such transformations.[3][4]
These notes provide detailed protocols and considerations for employing this compound in Suzuki-Miyaura reactions. The focus is on strategies for both selective (stepwise) and exhaustive (complete) arylation to synthesize novel biaryls, polyaryls, and dendrimers. While specific literature on this exact substrate is limited, the following protocols are adapted from established methodologies for other polyhalogenated aromatic compounds and provide a robust starting point for reaction development.[4]
Data Presentation: Representative Reaction Conditions
Due to the high reactivity of the four C-I bonds, controlling the stoichiometry of the boronic acid derivative is critical to achieving the desired level of substitution. Exhaustive coupling to form the tetra-arylated product can be achieved with an excess of the boronic acid, while careful control of equivalents can favor mono- or di-substituted products. The following table summarizes representative conditions for Suzuki-Miyaura couplings of polyhalogenated benzenes, which are applicable for this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Target |
| 1 | Pd(PPh₃)₄ (3-5%) | - | Na₂CO₃ (2 M aq.) (2.0) | 1,4-Dioxane/H₂O | 100 | 12-24 | Mono/Di-arylation |
| 2 | Pd(OAc)₂ (2-4%) | SPhos (4-8%) | K₃PO₄ (3.0) | Toluene/H₂O | 100-110 | 18 | Di/Tri-arylation |
| 3 | PdCl₂(dppf) (3%) | - | K₂CO₃ (2.0) | DMF | 90 | 16 | Exhaustive Arylation |
| 4 | Pd₂(dba)₃ (2%) | tBu₃P (4%) | Cs₂CO₃ (3.0) | Toluene | 110 | 24 | Exhaustive Arylation |
Visualized Workflows and Mechanisms
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a polyfunctional substrate like this compound, the reaction can be directed toward a specific product through stoichiometric control.
References
Application Notes and Protocols for Sonogashira Coupling Reactions Utilizing 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for performing Sonogashira coupling reactions using 1,2,4,5-tetraiodobenzene. This versatile building block allows for the synthesis of a variety of complex molecular architectures, including conjugated polymers and polycyclic aromatic hydrocarbons, which are of significant interest in materials science and drug discovery.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] this compound is a particularly interesting substrate for this reaction as it possesses four reactive sites, allowing for the construction of highly functionalized and extended π-systems. The reactivity of the carbon-iodine bonds is significantly higher than that of carbon-bromine or carbon-chlorine bonds, enabling selective coupling reactions.[2]
This document outlines protocols for both exhaustive and stepwise Sonogashira couplings on this compound, providing a foundation for the synthesis of novel materials and pharmaceutical intermediates.
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions involving polyiodinated aromatic substrates. While specific data for this compound is limited in readily available literature, the provided data for similar substrates offers valuable insights into expected yields and reaction conditions.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Ethynyltrimethylsilane | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >90% (two steps) | [3] |
| 2 | 1-Iodo-2,4,5-trichlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85-95 | [4] |
| 3 | 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Cs₂CO₃ | Toluene | 25 | 24 | High | [5] |
Experimental Protocols
Protocol 1: Exhaustive Sonogashira Coupling for the Synthesis of 1,2,4,5-Tetrakis(trimethylsilylethynyl)benzene
This protocol is based on the successful synthesis of 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene from this compound and ethynyltrimethylsilane.[3] While the specific reaction conditions were not detailed in the available literature, a general procedure for Sonogashira coupling with aryl iodides is provided below. Optimization may be required.
Materials:
-
This compound
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) to dissolve the reactants.
-
Add the base (e.g., triethylamine, 4-5 equiv) to the reaction mixture.
-
Slowly add ethynyltrimethylsilane (4.4-5.0 equiv) to the stirred solution.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene.
Protocol 2: Stepwise Sonogashira Coupling for Selective Alkynylation (Hypothetical)
Controlling the stoichiometry of the alkyne and careful selection of reaction conditions are crucial for achieving selective mono-, di-, or tri-alkynylation of this compound. Lowering the reaction temperature and using a less reactive catalyst system can favor mono-substitution. This is a generalized protocol that will require optimization.
Procedure for Mono-alkynylation:
-
Follow the general setup as described in Protocol 1.
-
Use a strict 1:1 molar ratio of this compound to the terminal alkyne.
-
Employ a lower catalyst loading (e.g., 1-2 mol% Pd(PPh₃)₂Cl₂ and 2-4 mol% CuI).
-
Maintain the reaction at a lower temperature (e.g., room temperature to 40 °C).
-
Carefully monitor the reaction by TLC or GC-MS to stop the reaction once the desired mono-coupled product is the major component.
-
Isolate and purify the mono-alkynylated product by column chromatography. The remaining di-, tri-, and tetra-iodinated benzenes can potentially be separated and used in subsequent reactions.
Visualizations
Caption: General workflow for the Sonogashira coupling of this compound.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for Ullmann Coupling Reactions with 1,2,4,5-Tetraiodobenzene for C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-N bonds, through a copper-catalyzed cross-coupling reaction. This method is invaluable for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, functional materials, and agrochemicals. The use of polyiodinated aromatic compounds like 1,2,4,5-tetraiodobenzene as a scaffold allows for the construction of complex, multi-functionalized molecules with unique electronic and structural properties.
This document provides detailed application notes and experimental protocols for the Ullmann coupling reaction of this compound with various amines to achieve C-N bond formation. While direct literature on the Ullmann amination of this compound is limited, protocols established for the analogous 1,2,4,5-tetrabromobenzene can be adapted, often with milder reaction conditions owing to the higher reactivity of the carbon-iodine bond.
Reaction Principle
The Ullmann C-N coupling reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base. The reaction proceeds through a proposed catalytic cycle involving the formation of a copper(I)-amide species, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the desired arylamine and regenerate the copper(I) catalyst. For polyhalogenated substrates like this compound, the reaction can proceed in a stepwise manner, allowing for the potential synthesis of partially or fully substituted products.
Key Reaction Parameters
Successful Ullmann coupling of this compound is dependent on several critical parameters:
-
Catalyst: Copper(I) salts such as CuI are most commonly employed. In some cases, copper(0) or copper(II) precursors can be used, which are believed to form the active Cu(I) species in situ.
-
Ligand: While some Ullmann reactions can proceed without a ligand, the use of chelating ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly improve reaction rates and yields by stabilizing the copper catalyst and increasing its solubility.
-
Base: A base is required to deprotonate the amine nucleophile, generating the corresponding amide which is more reactive towards the copper catalyst. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are typically used to ensure the reactants remain in solution at the required reaction temperatures.
-
Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C). However, the high reactivity of iodobenzene derivatives may allow for lower reaction temperatures.
-
Amine Substrate: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence its nucleophilicity and steric hindrance, thereby affecting the reaction conditions required.
Experimental Protocols
The following protocols are adapted from established procedures for the Ullmann coupling of polyhalogenated benzenes and provide a starting point for the reaction with this compound. Optimization of reaction conditions may be necessary for specific amine substrates.
Protocol 1: Ullmann Coupling of this compound with a Primary Aromatic Amine (e.g., Aniline)
This protocol aims to synthesize 1,2,4,5-tetrakis(phenylamino)benzene.
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), copper(I) iodide (0.4 mmol, 10 mol% per C-I bond), and anhydrous potassium carbonate (8.0 mmol).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (10 mL) and aniline (4.4 mmol, 1.1 equivalents per C-I bond) via syringe.
-
Fit the flask with a reflux condenser under a positive pressure of inert gas.
-
Heat the reaction mixture to 150-180 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may take 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 10% aqueous ammonia (50 mL) and stir for 30 minutes to complex the copper catalyst.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Ligand-Assisted Ullmann Coupling of this compound with a Primary Aliphatic Amine (e.g., n-Hexylamine)
This protocol aims to synthesize 1,2,4,5-tetrakis(hexylamino)benzene using a ligand to potentially lower the reaction temperature.
Materials:
-
This compound
-
n-Hexylamine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), CuI (0.4 mmol, 10 mol% per C-I bond), 1,10-phenanthroline (0.8 mmol, 20 mol% per C-I bond), and anhydrous Cs₂CO₃ (8.0 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMSO (10 mL) and n-hexylamine (4.8 mmol, 1.2 equivalents per C-I bond) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated aqueous ammonium chloride (2 x 50 mL) to remove residual copper salts, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, e.g., hexane/dichloromethane gradient).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Ullmann coupling of polyhalogenated benzenes. These serve as a guide for experiments with this compound.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2,4,5-Tetrabromobenzene | p-Toluidine | CuI (10 per C-Br) | - | K₂CO₃ | Nitrobenzene | 210 | 48 | ~60 | Adapted from literature |
| 2 | 1-Iodobenzene | Aniline | CuI (5) | 1,10-Phenanthroline (10) | K₃PO₄ | DMF | 100 | 24 | >90 | General Ullmann Conditions |
| 3 | 1-Bromobenzene | n-Hexylamine | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 24 | ~85 | General Ullmann Conditions |
Visualizations
Logical Workflow for Ullmann C-N Coupling
Caption: Experimental workflow for the Ullmann C-N coupling reaction.
Proposed Catalytic Cycle for Ullmann C-N Coupling
Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.
Safety Precautions
-
This compound and other aryl halides are potential irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The organic solvents used (DMF, DMSO, nitrobenzene) have specific health and safety risks. Consult the safety data sheets (SDS) before use and handle them in a well-ventilated fume hood.
-
Ullmann reactions are often performed at high temperatures. Use appropriate heating equipment and take precautions against thermal burns.
-
Copper salts can be toxic. Avoid inhalation of dust and skin contact.
Conclusion
The Ullmann coupling reaction provides a powerful method for the synthesis of tetra-aminated benzene derivatives from this compound. While specific literature for this exact transformation is scarce, the provided protocols, based on analogous reactions, offer a solid foundation for developing successful synthetic procedures. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, base, and temperature, will be crucial for achieving high yields and purity of the desired products. The resulting poly(arylamino)benzenes are valuable building blocks for advanced materials and complex molecular architectures.
Application Notes and Protocols for the Heck Reaction of 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in organic synthesis, particularly for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. 1,2,4,5-tetraiodobenzene is a versatile building block that, through sequential or exhaustive Heck couplings, allows for the synthesis of highly substituted benzene derivatives with unique electronic and steric properties.
The multiple iodine substituents on the benzene ring exhibit differential reactivity, enabling a stepwise approach to introduce different alkene functionalities. This controlled sequential substitution is invaluable for creating complex, non-symmetrical molecules. Alternatively, an exhaustive Heck reaction can be employed to introduce four identical alkene substituents, leading to the formation of highly conjugated systems. These resulting tetrasubstituted benzenes are of significant interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their extended π-conjugation.
Challenges in performing Heck reactions on this compound include controlling the degree of substitution and managing the steric hindrance as more bulky groups are introduced onto the benzene ring. Careful selection of reaction conditions, including the palladium catalyst, ligands, base, solvent, and temperature, is crucial to achieve the desired product with high yield and selectivity. The reactivity of the C-I bonds generally decreases with increasing substitution on the benzene ring due to steric hindrance and electronic effects.
Experimental Protocols
The following protocols are generalized procedures for performing Heck reactions with this compound. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Exhaustive Heck Reaction with Styrene to Synthesize 1,2,4,5-Tetrakis(styryl)benzene
This protocol is adapted from a general procedure for the alkenylation of polyhalides.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol).
-
Add palladium(II) acetate (0.04 mmol, 4 mol%) and triphenylphosphine (0.16 mmol, 16 mol%).
-
Under a counterflow of inert gas, add anhydrous DMF (20 mL) and triethylamine (8.0 mmol).
-
Add styrene (6.0 mmol).
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require 24-48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2,4,5-tetrakis(styryl)benzene.
Protocol 2: Stepwise Heck Reaction with n-Butyl Acrylate
This protocol outlines a potential procedure for a stepwise reaction, aiming for mono- or di-substitution by controlling the stoichiometry of the alkene.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Sodium carbonate (Na₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure for Mono-alkenylation:
-
In a Schlenk flask, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-o-tolylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous NMP (15 mL) and sodium carbonate (1.2 mmol).
-
Add n-butyl acrylate (1.1 mmol).
-
Heat the mixture to 80-100 °C under an inert atmosphere, monitoring the reaction closely by TLC or GC-MS to maximize the formation of the mono-substituted product and minimize di-substitution.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography to isolate the mono-alkenylated product.
Procedure for Di-alkenylation:
-
Follow the same setup as for mono-alkenylation.
-
Increase the amount of n-butyl acrylate to 2.2 mmol and sodium carbonate to 2.4 mmol.
-
Increase the reaction time and/or temperature as needed, while monitoring the formation of the di-substituted product.
-
Upon completion, perform the work-up and purification as previously described.
Data Presentation
The following table summarizes typical reaction conditions for Heck reactions, which can be adapted for this compound. Specific yields for the tetra-substituted product are highly dependent on the optimization of these conditions.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | >95 |
| Iodobenzene | n-Butyl Acrylate | Pd(OAc)₂ (1) | None | Et₃N | DMF | 60 | 16 | 100 |
| 1,4-Diiodobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 140 | 24 | 28-85 |
Note: The data for 1,4-diiodobenzene suggests that multiple Heck couplings on a polyiodinated benzene are feasible, though yields can be variable.
Experimental Workflow
Below is a diagram illustrating the general workflow for a Heck reaction with this compound.
Caption: General workflow for the Heck reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Heck reaction is a fundamental concept in understanding the reaction mechanism.
Caption: The catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using 1,2,4,5-Tetraiodobenzene as a Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Porous Organic Polymers (POPs) utilizing 1,2,4,5-tetraiodobenzene as a key building block. The inherent tetra-functionality of this linker enables the formation of highly cross-linked, robust, and porous network structures with potential applications in catalysis, adsorption, and drug delivery systems.
Introduction to Porous Organic Polymers (POPs)
Porous Organic Polymers (POPs) are a class of materials characterized by their high surface area, permanent porosity, and low density, constructed from organic monomers linked by strong covalent bonds. Their tunable pore sizes, chemical functionalities, and exceptional stability make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and biomedical applications such as drug delivery and bio-sensing. The choice of monomeric building blocks is crucial in determining the final properties of the POP. This compound serves as a rigid, tetra-topic aromatic linker, predisposing the resulting polymer to form a three-dimensional network with inherent porosity.
Synthetic Strategy: Sonogashira-Hagihara Cross-Coupling
The Sonogashira-Hagihara cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This palladium and copper co-catalyzed reaction is particularly well-suited for the synthesis of conjugated microporous polymers (CMPs), a subclass of POPs, from this compound and various ethynyl-functionalized co-monomers. The high efficiency and mild reaction conditions of the Sonogashira coupling allow for the construction of extended π-conjugated porous frameworks.
A general representation of the polymerization reaction is depicted below:
Application Notes and Protocols: 1,2,4,5-Tetrasubstituted Benzenes as Building Blocks for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the application of 1,2,4,5-tetrasubstituted benzene derivatives as versatile building blocks for the synthesis of Metal-Organic Frameworks (MOFs). While 1,2,4,5-tetraiodobenzene itself is not directly employed as a linker in MOF synthesis, it serves as a valuable precursor for creating functionalized linkers. This note focuses on the derivatives, primarily 1,2,4,5-benzenetetracarboxylic acid (H₄BTEC) and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, which are widely used to construct robust and porous MOFs with diverse applications.
Proposed Synthesis of a MOF Linker from this compound
A plausible synthetic route to a key MOF linker, 1,2,4,5-tetrakis(4-carboxyphenyl)benzene, from this compound involves a four-fold Suzuki coupling reaction. This proposed pathway is illustrated below.
Caption: Proposed synthesis of a MOF linker via Suzuki coupling.
Properties of MOFs Derived from 1,2,4,5-Tetrasubstituted Benzene Linkers
The use of linkers like 1,2,4,5-benzenetetracarboxylic acid and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene leads to the formation of MOFs with notable properties, making them suitable for various applications, including gas storage, separation, and sensing.
| MOF Name/Reference | Linker | Metal Ion | Solvent System | Key Properties |
| MOF1[1] | 1,2,4,5-tetrakis(4-carboxyphenyl)benzene | Sr²⁺ | DMF/Water | Semiconductor properties |
| MOF2[1] | 1,2,4,5-tetrakis(4-carboxyphenyl)benzene | Sr²⁺ | Water | Higher structural stability due to hydrogen bonding |
| Zn(II)-MOFs (1-4)[2][3] | 1,2,4,5-benzenetetracarboxylic acid | Zn²⁺ | Not specified | Luminescent sensors for Fe³⁺ and acetylacetone |
| Ba(II)-MOF[4] | 1,2,4,5-benzenetetracarboxylic acid | Ba²⁺ | CH₃CN/H₂O | Porous material |
| Thorium-based MOFs[5] | 1,2,4,5-tetrakis(4-carboxyphenyl)benzene | Th⁴⁺ | Not specified | Blue ligand-based luminescence |
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a MOF using a 1,2,4,5-tetrasubstituted benzene-based linker. The following protocol is adapted from the synthesis of a Strontium-based MOF with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene.[1]
Protocol: Synthesis of a Strontium-based MOF (MOF1)
Materials:
-
Strontium nitrate (Sr(NO₃)₂)
-
1,2,4,5-tetrakis(4-carboxyphenyl)benzene
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Teflon-lined autoclave
-
Oven
Procedure:
-
Solution Preparation:
-
In a beaker, dissolve 0.0212 g (0.1 mmol) of strontium nitrate and 0.0558 g (0.1 mmol) of 1,2,4,5-tetrakis(4-carboxyphenyl)benzene in a solvent mixture of 3 mL of DMF and 3 mL of water.
-
-
Mixing:
-
Stir the solution using a magnetic stirrer until a homogeneous mixture is obtained.
-
-
Solvothermal Synthesis:
-
Transfer the resulting solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to 393 K (120 °C).
-
Maintain the autoclave at this temperature for 120 hours.
-
-
Cooling and Crystal Collection:
-
After 120 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Once cooled, carefully open the autoclave and collect the resulting crystals.
-
-
Washing and Drying:
-
Wash the collected crystals with fresh DMF and then with water to remove any unreacted starting materials and solvent molecules.
-
Dry the crystals under vacuum or in a desiccator.
-
Experimental Workflow Diagram
The general workflow for the solvothermal synthesis of MOFs using 1,2,4,5-tetrasubstituted benzene linkers is depicted below.
References
- 1. Two metal–organic frameworks based on Sr2+ and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Step-by-Step Synthesis of Graphene Nanoribbons from 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs) from the molecular precursor 1,2,4,5-tetraiodobenzene. The methodology is primarily based on on-surface synthesis under ultrahigh vacuum (UHV) conditions, a technique that allows for the precise control over the width and edge structure of the resulting nanoribbons.[1][2][3]
Overview of the Synthesis Strategy
The synthesis of graphene nanoribbons from this compound on a metal substrate, typically Au(111), is a multi-step process conducted in an ultrahigh vacuum environment.[4][5] This bottom-up approach ensures the atomic precision of the GNRs, which is crucial for tailoring their electronic properties.[6][7] The overall process can be divided into three main stages:
-
Substrate Preparation: A pristine and atomically flat metallic surface is prepared to serve as a catalytic template for the reaction.
-
On-Surface Polymerization: The this compound precursor molecules are deposited onto the substrate and then thermally activated to undergo a dehalogenative aryl-aryl coupling reaction (Ullmann coupling), forming one-dimensional polymeric chains.[3]
-
Cyclodehydrogenation: Further thermal annealing of the polymeric chains induces intramolecular cyclodehydrogenation, leading to the planarization of the chains and the formation of the final graphene nanoribbon structure.
The precise control over substrate temperature at each stage is critical for obtaining well-defined GNRs with minimal defects.[5]
Experimental Protocols
Materials and Equipment
-
Precursor: this compound
-
Substrate: Au(111) single crystal
-
Equipment:
-
Ultrahigh Vacuum (UHV) chamber with a base pressure < 1 x 10⁻¹⁰ mbar
-
Substrate holder with heating and cooling capabilities
-
Knudsen cell or a similar molecular evaporator for precursor deposition
-
Sputter gun for ion bombardment (e.g., Ar⁺)
-
Annealing stage
-
Scanning Tunneling Microscope (STM) for in-situ characterization
-
Atomic Force Microscope (AFM)
-
Raman Spectrometer
-
X-ray Photoelectron Spectroscopy (XPS) system
-
Substrate Preparation
-
Cleaning the Au(111) Substrate:
-
Mount the Au(111) single crystal onto the substrate holder and introduce it into the UHV chamber.
-
Perform multiple cycles of Ar⁺ sputtering to remove surface contaminants. Typical sputtering parameters are an ion energy of 1-2 keV for 15-30 minutes.
-
Anneal the sputtered substrate to a temperature of 700-800 K for 5-10 minutes to restore a well-ordered, atomically flat surface.
-
Verify the cleanliness and crystallographic quality of the Au(111) surface using STM.
-
On-Surface Synthesis of Graphene Nanoribbons
-
Precursor Deposition:
-
Heat the this compound precursor in a Knudsen cell to induce sublimation. A typical sublimation temperature is in the range of 350-400 K.
-
Deposit the precursor molecules onto the clean Au(111) substrate, which is typically held at room temperature.
-
The deposition rate and time should be controlled to achieve a sub-monolayer coverage. This can be monitored in-situ using STM.
-
-
Polymerization:
-
After deposition, anneal the substrate to a temperature range of 450-550 K. This thermal activation induces the deiodination and subsequent Ullmann-type coupling of the this compound molecules.
-
This step results in the formation of one-dimensional poly(p-phenylene) chains on the Au(111) surface.
-
The formation of these polymer chains can be confirmed by STM imaging, which will show linear structures of repeating monomer units.
-
-
Cyclodehydrogenation:
-
To form the final graphene nanoribbon structure, a second annealing step at a higher temperature is required.
-
Increase the substrate temperature to a range of 650-750 K. This provides the energy needed for intramolecular C-H bond cleavage and the formation of new C-C bonds, leading to the planarization of the polymer chains into GNRs.
-
The resulting GNRs will have an armchair edge structure.
-
Characterization
-
Scanning Tunneling Microscopy (STM): Used to visualize the morphology, atomic structure, and electronic properties of the synthesized GNRs directly on the substrate.[4]
-
Atomic Force Microscopy (AFM): Provides complementary structural information and can confirm the planar nature of the GNRs.
-
Raman Spectroscopy: A powerful non-destructive technique to confirm the graphitic nature of the nanoribbons. The characteristic D, G, and 2D bands provide information on the quality and structure of the GNRs.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to follow the chemical transformations during the synthesis, such as the dehalogenation step.
Quantitative Data Summary
| Parameter | Value/Range | Purpose | Expected Outcome |
| Substrate | Au(111) single crystal | Catalytic surface for on-surface synthesis | Atomically flat template for GNR growth |
| UHV Base Pressure | < 1 x 10⁻¹⁰ mbar | Minimize contamination during synthesis | Clean synthesis environment |
| Precursor Sublimation Temp. | 350 - 400 K | Deposition of precursor molecules | Sub-monolayer coverage of this compound |
| Polymerization Temp. | 450 - 550 K | Induce Ullmann coupling | Formation of 1D poly(p-phenylene) chains |
| Cyclodehydrogenation Temp. | 650 - 750 K | Induce planarization of polymer chains | Formation of armchair graphene nanoribbons |
| Resulting GNR Width | Dependent on precursor design | Atomically precise width | ~0.7 nm for 7-armchair GNRs |
| Electronic Bandgap | 1.4 - 2.5 eV | Dependent on GNR width and substrate | Tunable electronic properties |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the on-surface synthesis of GNRs.
Chemical Reaction Pathway
References
- 1. On-Surface Synthesis and Characterization of 9-Atom Wide Armchair Graphene Nanoribbons. [folia.unifr.ch]
- 2. Solution and on-surface synthesis of structurally defined graphene nanoribbons as a new family of semiconductors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dendrimers Using 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of dendrimers using 1,2,4,5-tetraiodobenzene as a tetrafunctional core molecule. The protocols focus on a divergent synthetic strategy employing the Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. This approach allows for the precise, layer-by-layer construction of dendrimers with well-defined structures, which are of significant interest for applications in drug delivery, diagnostics, and materials science.
Introduction to Dendrimer Synthesis with this compound
Dendrimers are highly branched, monodisperse macromolecules with a defined three-dimensional architecture.[1] Their unique structure, characterized by a central core, repeating branched units, and a high density of terminal functional groups, makes them ideal candidates for various biomedical applications. The choice of the core molecule is critical as it dictates the initial symmetry and functionality of the resulting dendrimer. This compound serves as an excellent tetrafunctional core, allowing for the divergent growth of four dendritic branches.
The primary synthetic tool for building dendrimers from this core is the palladium-catalyzed Sonogashira coupling reaction. This reaction efficiently couples terminal alkynes with aryl halides, such as the iodine atoms on the this compound core.[2] By using dendrons with a terminal alkyne group, successive generations of the dendrimer can be constructed in a stepwise manner.
Synthetic Strategy: A Divergent Approach
The divergent synthesis of dendrimers begins from the core and extends outwards.[1] For this compound, a typical divergent strategy involves a two-step iterative process for each generation of growth:
-
Sonogashira Coupling: The four iodine atoms of the core are reacted with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).
-
Deprotection: The protecting groups (e.g., trimethylsilyl groups) are removed to reveal terminal alkyne functionalities.
-
Further Coupling: These newly exposed alkyne groups are then coupled with a dendron that possesses multiple aryl iodide functionalities, thereby amplifying the number of reactive sites for the next generation.
This iterative process allows for the precise control over the size and number of terminal groups of the dendrimer.
Experimental Protocols
The following protocols outline the key steps for the synthesis of a first-generation (G1) dendrimer using this compound as the core.
Synthesis of the Zeroth-Generation (G0) Core: 1,2,4,5-Tetrakis(trimethylsilylethynyl)benzene
This initial step involves the coupling of this compound with trimethylsilylacetylene to create a stable, protected core for subsequent reactions.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 581.70 | 1.00 g | 1.72 |
| Trimethylsilylacetylene (TMSA) | 98.22 | 1.01 g (1.4 mL) | 10.32 (6 eq.) |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 60 mg | 0.085 (5 mol%) |
| Copper(I) iodide (CuI) | 190.45 | 33 mg | 0.172 (10 mol%) |
| Triethylamine (Et₃N) | 101.19 | 20 mL | - |
| Toluene, anhydrous | - | 50 mL | - |
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add this compound (1.00 g, 1.72 mmol), bis(triphenylphosphine)palladium(II) dichloride (60 mg, 0.085 mmol), and copper(I) iodide (33 mg, 0.172 mmol).
-
Add anhydrous toluene (50 mL) and triethylamine (20 mL) to the flask.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add trimethylsilylacetylene (1.4 mL, 10.32 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene as a solid.
Expected Yield: ~85-95%
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 2H, Ar-H), 0.25 (s, 36H, Si(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 125.8, 104.2, 101.5, 0.0.
-
Mass Spectrometry (MS): m/z calculated for C₂₈H₄₂Si₄ [M]⁺, found [M]⁺.
Deprotection to form 1,2,4,5-Tetraethynylbenzene
The trimethylsilyl protecting groups are removed to generate the reactive terminal alkyne functionalities.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,2,4,5-Tetrakis(trimethylsilylethynyl)benzene | 482.94 | 1.00 g | 2.07 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.72 g | 12.42 (6 eq.) |
| Methanol (MeOH) | - | 50 mL | - |
| Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
Dissolve 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene (1.00 g, 2.07 mmol) in a mixture of THF (50 mL) and methanol (50 mL) in a 250 mL round-bottom flask.
-
Add potassium carbonate (1.72 g, 12.42 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl (1 M).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield 1,2,4,5-tetraethynylbenzene. This product is often used immediately in the next step without extensive purification due to its potential instability.
Expected Yield: ~90-98%
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60 (s, 2H, Ar-H), 3.30 (s, 4H, C≡C-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 126.0, 83.5, 80.0.
Synthesis of a First-Generation (G1) Dendrimer
The tetra-alkyne core is then coupled with a suitable dendron, for example, a phenylacetylene-based dendron with an iodo-functionalized periphery, to construct the first-generation dendrimer.
Reaction Scheme (Illustrative with 3,5-diiodophenylacetylene as a simple dendron):
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1 mmol of core) | Moles (mmol) |
| 1,2,4,5-Tetraethynylbenzene | 174.18 | 174 mg | 1.00 |
| 3,5-Diiodophenylacetylene | 353.93 | 1.56 g | 4.40 (4.4 eq.) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 (5 mol%) |
| CuI | 190.45 | 19 mg | 0.10 (10 mol%) |
| Triethylamine (Et₃N) | - | 15 mL | - |
| THF, anhydrous | - | 40 mL | - |
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve 1,2,4,5-tetraethynylbenzene (174 mg, 1.00 mmol) and 3,5-diiodophenylacetylene (1.56 g, 4.40 mmol) in anhydrous THF (40 mL) and triethylamine (15 mL).
-
Add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol).
-
Stir the mixture at 50 °C for 48 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous ammonia solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the product by column chromatography or precipitation/recrystallization to obtain the G1 dendrimer.
Expected Yield: Variable, typically 60-80%.
Characterization:
The resulting dendrimer should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the disappearance of the terminal alkyne protons.[5][6]
-
Mass Spectrometry (MALDI-TOF): To determine the molecular weight and assess the monodispersity of the dendrimer.[7]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Dendrimer Synthesis
| Step | Reaction | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| G0 Synthesis | Sonogashira Coupling | This compound, TMSA, Pd(PPh₃)₂Cl₂, CuI | Toluene, Et₃N | 60 | 24 | 85-95 |
| Deprotection | Silyl Group Removal | G0-TMS, K₂CO₃ | MeOH, THF | RT | 4 | 90-98 |
| G1 Synthesis | Sonogashira Coupling | G0-alkyne, Iodo-dendron, Pd(PPh₃)₂Cl₂, CuI | THF, Et₃N | 50 | 48 | 60-80 |
Visualizations
Synthetic Workflow
Caption: Divergent synthesis workflow for a G1 dendrimer.
Logical Relationship of Components
Caption: Hierarchical structure of a dendrimer.
Applications in Drug Development
Dendrimers synthesized from a this compound core offer several advantages for drug development:
-
High Drug Loading Capacity: The large number of terminal functional groups allows for the covalent attachment or non-covalent encapsulation of multiple drug molecules.
-
Enhanced Solubility: The hydrophilic or hydrophobic nature of the dendrimer can be tailored by modifying the terminal groups, which can improve the solubility of poorly soluble drugs.
-
Targeted Delivery: The surface of the dendrimer can be functionalized with targeting ligands (e.g., antibodies, peptides, folic acid) to direct the drug specifically to diseased cells, such as cancer cells, thereby reducing side effects.
-
Controlled Release: Drug molecules can be attached to the dendrimer via cleavable linkers that respond to specific stimuli in the target environment (e.g., pH, enzymes), allowing for controlled and sustained drug release.
These properties make dendrimers a versatile platform for the development of next-generation nanomedicines with improved efficacy and safety profiles. Further research into the functionalization of dendrimers derived from this compound is a promising avenue for creating advanced drug delivery systems.
References
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnc.ir [ijnc.ir]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Dataset of 1H-nuclear magnetic resonance and mass spectra of surface modified Poly(amidoamine) dendrimers with LFC131 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of 1,2,4,5-Tetraiodobenzene in Crystal Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4,5-Tetraiodobenzene is a versatile building block in the field of crystal engineering, primarily utilized for its capacity to form strong and highly directional halogen bonds. The four iodine atoms on the benzene ring act as potent halogen bond donors, capable of interacting with a variety of halogen bond acceptors, such as nitrogen, oxygen, and sulfur atoms, as well as π-systems. This predictable and robust interaction makes this compound an excellent tool for the rational design and construction of supramolecular assemblies, including co-crystals, with tailored structural motifs and physicochemical properties.
These application notes provide an overview of the use of this compound in forming co-crystals with various organic molecules, particularly nitrogen-containing heterocycles. Detailed experimental protocols for the synthesis of these co-crystals via solution-phase methods are provided, along with a summary of the key crystallographic data that quantify the halogen bonding interactions.
Key Applications in Crystal Engineering
-
Formation of Co-crystals: this compound is a powerful co-former, enabling the formation of crystalline solids with modified properties such as solubility, stability, and melting point.
-
Control of Supramolecular Architecture: The defined geometry of the iodine atoms on the benzene ring allows for precise control over the resulting supramolecular structures, leading to the formation of predictable patterns like chains, sheets, and three-dimensional networks.
-
Study of Halogen Bonding: Co-crystals involving this compound serve as excellent models for studying the fundamental nature of halogen bonds, including their strength, directionality, and competition with other non-covalent interactions.
-
Development of Functional Materials: The unique electronic properties arising from the charge transfer component of halogen bonds can be harnessed to develop materials with interesting optical and electronic properties.
Experimental Protocols
General Protocol for Co-crystal Synthesis by Slow Evaporation of Solvent
This method is widely applicable for the synthesis of co-crystals of this compound with various co-formers.
Materials:
-
This compound
-
Co-former (e.g., aromatic heterocyclic diazine mono-N-oxide, pyridine derivative)
-
Appropriate solvent (e.g., dichloromethane, chloroform, ethyl acetate)
-
Glass vials (e.g., 20 mL)
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Dissolution: In a clean glass vial, combine stoichiometric amounts of this compound and the chosen co-former. For example, for a 1:1 co-crystal, use equimolar amounts.
-
Solvent Addition: Add a suitable solvent to the vial until both components are fully dissolved. Gentle heating or stirring may be applied to facilitate dissolution. The volume of the solvent should be sufficient to ensure complete dissolution but not excessively large, to allow for a reasonable evaporation time.
-
Slow Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the vial in a vibration-free environment. Crystals will typically form over a period of several hours to a few days as the solvent evaporates and the solution becomes supersaturated.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent. The crystals can be washed with a small amount of a solvent in which they are sparingly soluble and then dried under ambient conditions.
Example Protocol: Synthesis of a Co-crystal with an Aromatic Heterocyclic Diazine Mono-N-oxide
This protocol is adapted from the synthesis of related co-crystals and can be applied to this compound.[1][2]
Procedure:
-
Combine this compound (e.g., 0.1 mmol) and the aromatic heterocyclic diazine mono-N-oxide (e.g., 0.1 mmol for a 1:1 stoichiometry or 0.2 mmol for a 1:2 stoichiometry) in a 20 mL glass vial.
-
Add dichloromethane (approximately 10 mL) and stir until all solids have dissolved.
-
Allow the solvent to evaporate slowly at room temperature over 1-3 days.
-
Select a suitable single crystal for X-ray diffraction analysis.
Quantitative Data Presentation
The following table summarizes key quantitative data for halogen-bonded co-crystals formed between halogen bond donors structurally related to this compound and various aromatic heterocyclic diazine mono-N-oxides. This data is indicative of the types of interactions and geometries that can be expected with this compound.
| Halogen Bond Donor | Halogen Bond Acceptor | Stoichiometry (Donor:Acceptor) | Halogen Bond Type | I···N/O Distance (Å) | C-I···N/O Angle (°) | CCDC Deposition No. |
| 1,4-Diiodotetrafluorobenzene | Pyrazine-N-oxide | 1:1 | I···O | 2.783 | 175.4 | 2297611[1] |
| 1,4-Diiodotetrafluorobenzene | Tetramethylpyrazine-N-oxide | 1:1 | I···O | 2.759 | 176.8 | 2297612[1] |
| 1,4-Diiodotetrafluorobenzene | Quinoxaline-N-oxide | 1:1 | I···O | 2.766 | 177.2 | 2297613[1] |
| 1,4-Diiodotetrafluorobenzene | Phenazine-N-oxide | 1:2 | I···O | 2.851 / 2.880 | 174.9 / 173.3 | 2297614[1] |
| 1,4-Diiodotetrafluorobenzene | Pyrimidine-N-oxide | 1:1 | I···N | 2.859 | 176.1 | 2297615[1] |
| Tetraiodoethylene | Tetramethylpyrazine-N-oxide | 1:1 | I···O | 2.775 | 174.5 | 2297612[1] |
| Tetraiodoethylene | Pyrimidine-N-oxide | 1:1 | I···N | 2.854 | 175.9 | 2297615[1] |
Mandatory Visualizations
Signaling Pathway of Co-crystal Formation
References
Application Notes and Protocols: 1,2,4,5-Tetraiodobenzene as a Heavy-Atom Carrier in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of structural biology, determining the three-dimensional structure of macromolecules via X-ray crystallography is a cornerstone for understanding biological function and for structure-based drug design. A significant hurdle in this process is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection.[1] One of the robust methods to overcome this is through heavy-atom derivatization, which involves introducing atoms of high atomic number into the protein crystal.[1] These heavy atoms produce a measurable change in the diffraction pattern, particularly through their anomalous scattering properties, which can be leveraged to calculate the initial phases.
This document provides detailed application notes and protocols for the use of 1,2,4,5-tetraiodobenzene as a potential heavy-atom carrier for phasing in X-ray crystallography. Due to a lack of extensive specific literature on this compound for this purpose, the protocols and data presented are based on analogous and successfully utilized halogenated aromatic compounds, such as tetrabromoterephthalic acid and 5-amino-2,4,6-triiodoisophthalic acid (I3C).[2][3] These compounds serve as excellent starting points for developing experimental conditions for this compound.
The planar, symmetric structure of this compound, with four high-Z iodine atoms, makes it an attractive candidate for a heavy-atom carrier. The iodine atoms are expected to generate a strong anomalous signal, aiding in the unambiguous identification of the heavy-atom substructure and subsequent phase calculation.
Data Presentation
The following tables summarize typical starting conditions for heavy-atom derivatization experiments using analogous halogenated compounds. These values should be considered as a starting point for optimization when using this compound.
Table 1: Co-crystallization Starting Conditions for Halogenated Additives
| Parameter | Value | Notes | Reference |
| Compound | Tetrabromoterephthalic acid | Analogous heavy-atom carrier. | [2] |
| Stock Solution | 0.5 M in 2 M LiOH | Solubility of these compounds can be low in standard buffers. | [2] |
| Final Concentration | 40 mM | This is the concentration added to the protein solution before setting up crystallization trials. | [2] |
| Protein Concentration | 30 mg/mL (HEWL) | Optimal protein concentration is protein-dependent. | [2] |
| Method | Hanging-drop vapor diffusion | A common crystallization method. | [4] |
Table 2: Crystal Soaking Starting Conditions for Halogenated Additives
| Parameter | Value | Notes | Reference |
| Compound | 5-amino-2,4,6-triiodoisophthalic acid (I3C) | A well-established "magic triangle" phasing compound. | [1][3] |
| Soaking Concentration | 0.5 M | High concentrations are often used for short soaking times. | [1] |
| Soaking Time | 10 seconds | Quick soaks can be effective and minimize crystal damage. | [1] |
| Back-soaking | 5 seconds in cryoprotectant | To remove excess, non-specifically bound heavy atoms. | [1] |
| Cryoprotection | Mother liquor + 25% glycerol | Standard cryoprotection to prevent ice formation during flash-cooling. | [4] |
Experimental Protocols
The following are detailed methodologies for incorporating this compound into protein crystals.
Protocol 1: Co-crystallization with this compound
This method involves including the heavy-atom compound in the crystallization drop from the beginning.
1. Preparation of this compound Stock Solution: a. Due to the expected low aqueous solubility, prepare a high-concentration stock solution of this compound (e.g., 0.1-0.5 M) in an appropriate solvent. Based on analogs, a strong base like LiOH or NaOH may be required to dissolve the compound.[2] Alternatively, an organic solvent miscible with the crystallization buffer (e.g., DMSO) could be used, keeping the final concentration in the drop low (typically <5%) to avoid interference with crystallization. b. Gently heat and vortex to ensure complete dissolution. c. Prepare several dilutions of the stock solution to screen a range of concentrations.
2. Preparation of Protein-Heavy Atom Complex: a. To your purified and concentrated protein solution, add the this compound stock solution to achieve a final concentration in the range of 1-50 mM. The optimal concentration will need to be determined empirically. b. Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
3. Crystallization Screening: a. Use the protein-heavy atom complex to set up crystallization trials using your previously determined native crystallization conditions or commercially available screens. b. The hanging-drop or sitting-drop vapor diffusion methods are commonly used. c. Monitor the drops for crystal growth over several days to weeks.
Protocol 2: Crystal Soaking with this compound
This method is used when native protein crystals are already available.
1. Preparation of Soaking Solution: a. Prepare a solution of this compound in the crystal's mother liquor. b. The concentration can range from a few millimolars up to the solubility limit. A starting point could be 10-100 mM. c. Ensure the pH of the soaking solution is the same as the mother liquor to avoid crystal damage.
2. Soaking the Crystal: a. Using a cryo-loop, carefully transfer a native crystal from its growth drop into a drop containing the soaking solution. b. Soaking times can vary from a few seconds to several hours.[1] It is advisable to test a range of soaking times (e.g., 1 minute, 10 minutes, 1 hour, 12 hours). c. Longer soaking times or higher concentrations increase the risk of crystal cracking or dissolution.
3. Back-Soaking and Cryoprotection: a. After soaking, briefly transfer the crystal to a drop of fresh mother liquor or a cryoprotectant solution without the heavy atom for a few seconds to remove non-specifically bound compounds from the crystal surface.[1] b. Transfer the crystal to a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol). c. Flash-cool the crystal in liquid nitrogen.
4. Data Collection and Analysis: a. Collect a multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD) dataset at a synchrotron source, choosing wavelengths around the iodine L-absorption edges. b. Process the data and use software such as SHELX, Phenix, or CCP4 to locate the iodine atoms and calculate experimental phases.
Visualizations
Caption: Workflow for heavy-atom derivatization in X-ray crystallography.
References
Application Notes and Protocols for Stille Coupling with 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Stille coupling reaction utilizing 1,2,4,5-tetraiodobenzene. This highly functionalized aromatic compound serves as a versatile building block for the synthesis of complex organic molecules, including conjugated polymers and precursors for advanced materials like graphene nanoribbons. The presence of four reactive carbon-iodine (C-I) bonds offers the potential for multiple cross-coupling reactions, enabling the construction of intricate molecular architectures.
Introduction to Stille Coupling with Polyiodinated Arenes
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. It is a powerful and versatile method for the formation of carbon-carbon bonds. Aryl iodides are particularly reactive electrophiles in Stille coupling due to the relatively weak C-I bond, facilitating oxidative addition to the palladium(0) catalyst.
In the case of this compound, the four iodine substituents provide multiple sites for coupling. This allows for the synthesis of highly substituted aromatic cores. The reaction can be controlled to achieve selective mono-, di-, tri-, or tetra-substitution by carefully controlling the stoichiometry of the organotin reagent and the reaction conditions.
Data Presentation: Reaction Parameters for Stille Coupling
The following table summarizes typical reaction conditions for Stille coupling reactions involving aryl iodides, drawing from general principles and a specific protocol for a related polyhalogenated benzene. These parameters can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Typical Range/Value | Notes |
| Substrate | This compound | --- |
| Organotin Reagent | Aryl-, vinyl-, or alkynylstannanes (e.g., Tributyl(phenyl)stannane) | Stoichiometry can be adjusted to control the degree of substitution. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Typically 1-5 mol% loading. |
| Ligand | PPh₃, P(o-tol)₃ | Often the catalyst complex includes the necessary ligand. |
| Solvent | Toluene, THF, DMF | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | 90 - 120 °C | Higher temperatures may be required for less reactive partners. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS for completion. |
| Work-up | Aqueous KF solution | To remove tin byproducts. |
| Yield | Variable | Highly dependent on the specific coupling partners and conditions. |
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane (Exemplary Protocol)
This protocol is adapted from a procedure for a similar polyhalogenated aromatic compound and provides a robust starting point for researchers.[1]
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Celite
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).
-
Reagent Addition: Add tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv for mono-substitution) to the solution via syringe.
-
Degassing: Degas the mixture by bubbling a gentle stream of argon through the solution for 15 minutes.
-
Catalyst Addition: To the degassed mixture, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 16 hours under the argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).
-
-
Purification: The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired phenyl-substituted iodobenzene.
Mandatory Visualizations
Experimental Workflow for Stille Coupling
Caption: A step-by-step workflow for the Stille coupling of this compound.
Catalytic Cycle of the Stille Reaction
Caption: The key steps in the palladium-catalyzed Stille coupling cycle.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology has become a cornerstone in modern organic synthesis, enabling the construction of arylamines from aryl halides and a wide range of amine nucleophiles. The tetra-substituted aminobenzene core, specifically 1,2,4,5-tetraaminobenzene, is a valuable building block for the synthesis of advanced materials such as high-performance polymers (e.g., polybenzimidazoles), metal-organic frameworks (MOFs), and compounds with significant biological activity.
Proposed Reaction Scheme
The overall transformation involves the four-fold palladium-catalyzed amination of 1,2,4,5-tetraiodobenzene with a primary amine.
Data Presentation: Proposed Reaction Parameters
The following table summarizes the proposed reaction conditions for the Buchwald-Hartwig amination of this compound. These parameters are starting points and may require optimization for specific amine substrates.
| Parameter | Proposed Value/Condition | Rationale |
| Substrate | This compound | The highly iodinated benzene ring is the electrophilic partner. Aryl iodides are generally reactive in Buchwald-Hartwig couplings.[1] |
| Amine | Primary aliphatic or aromatic amine (4.4 - 5.0 equivalents) | An excess of the amine is used to drive the reaction to completion for all four positions. |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%) | A common and effective Pd(0) source for Buchwald-Hartwig aminations.[3] Other precursors like Pd(OAc)₂ can also be used.[4] |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-10 mol%) | A bulky, electron-rich bidentate phosphine ligand that is effective for the amination of aryl iodides and can promote high catalytic activity.[5] Other biarylphosphine ligands like XPhos or SPhos could also be considered.[3] |
| Base | NaOt-Bu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) (8.0 - 10.0 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine. An excess is needed to neutralize the four equivalents of HI formed. Cs₂CO₃ can be a milder alternative for base-sensitive substrates.[2][6] |
| Solvent | Toluene or Dioxane (anhydrous) | These are common solvents for Buchwald-Hartwig reactions, offering good solubility for the reactants and operating at a suitable temperature range.[6][7] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the catalytic cycle, especially for multiple couplings on a single aromatic ring.[6] |
| Reaction Time | 12 - 48 hours | The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst and phosphine ligands are sensitive to oxidation, so an inert atmosphere is crucial for maintaining catalytic activity. |
Experimental Protocol
Materials:
-
This compound
-
Primary amine of choice
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02-0.05 mmol), Xantphos (0.04-0.10 mmol), and NaOt-Bu (8.0-10.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene or dioxane (10-20 mL) via syringe. Add the primary amine (4.4-5.0 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4,5-tetraaminobenzene derivative.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the proposed Buchwald-Hartwig amination.
Logical Relationship: Synthesis to Application
Caption: Logical pathway from starting material to potential applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Selective Mono-functionalization of 1,2,4,5-Tetraiodobenzene
Welcome to the technical support center for the selective mono-functionalization of 1,2,4,5-tetraiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of mono-substituted tetraiodobenzene derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective mono-functionalization of this compound?
A1: The main challenges stem from the molecule's symmetrical nature and the high reactivity of the four carbon-iodine (C-I) bonds. Key difficulties include:
-
Over-reaction: The initial mono-substituted product is often more reactive than the starting material, leading to the formation of di-, tri-, and tetra-substituted byproducts.
-
Poor Selectivity: Achieving substitution at a single, specific iodine position is difficult due to the similar reactivity of all four C-I bonds.
-
Steric Hindrance: The bulky iodine atoms can sterically hinder the approach of the catalyst and coupling partner, affecting reaction rates and selectivity.[1]
-
Purification: Separating the desired mono-functionalized product from the starting material and various poly-substituted byproducts can be challenging due to similar polarities.
Q2: How can I control the reaction to favor mono-substitution over poly-substitution?
A2: Several strategies can be employed to enhance selectivity for mono-functionalization:
-
Stoichiometry Control: Use a stoichiometric excess of this compound relative to the coupling partner (e.g., boronic acid or alkyne). This statistical approach increases the probability of the coupling partner reacting with the starting material rather than the mono-substituted product.
-
Low Temperature: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity by favoring the initial, kinetically controlled product.
-
Choice of Catalyst and Ligand: Employing bulky phosphine ligands can sterically hinder multiple substitutions. The choice of palladium precatalyst and ligand system is crucial for controlling reactivity and selectivity.[2][3][4]
-
Slow Addition: A slow, controlled addition of the coupling partner to the reaction mixture can help maintain a low concentration of the nucleophile, thereby reducing the likelihood of over-reaction.
Q3: Which analytical techniques are best for monitoring the reaction progress and identifying products?
A3: A combination of techniques is recommended for accurate monitoring:
-
Thin-Layer Chromatography (TLC): Useful for initial, rapid qualitative assessment of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the different products (mono-, di-, tri-, tetra-substituted) based on their mass-to-charge ratios and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of each product, aiding in the determination of selectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the desired mono-substituted product.
Q4: What are the most effective methods for purifying the mono-functionalized product?
A4: Purification can be challenging but is achievable through:
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel with varying pore sizes) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate or toluene/hexane) is critical for separating compounds with small polarity differences.
-
Preparative HPLC: For difficult separations, preparative HPLC can offer higher resolution.
-
Recrystallization: If the mono-substituted product is a solid with suitable solubility properties, recrystallization can be a highly effective method for obtaining pure material.
Troubleshooting Guides
This section provides solutions to common problems encountered during the selective mono-functionalization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst. 2. Insufficiently Degassed Solvents/Reagents. 3. Inappropriate Base. 4. Low Reaction Temperature. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Consider catalyst activation protocols. 2. Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can deactivate the catalyst. 3. The choice of base is critical. For Suzuki-Miyaura, consider K₃PO₄ or Cs₂CO₃. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used. 4. While low temperatures favor mono-substitution, the reaction may require a certain activation energy. Gradually increase the temperature if no reaction is observed. |
| Formation of Multiple Products (Di-, Tri-, Tetra-substitution) | 1. Stoichiometry of Coupling Partner is Too High. 2. High Reaction Temperature. 3. Inappropriate Ligand. | 1. Use this compound in excess (e.g., 2-4 equivalents). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of subsequent additions. 3. Employ bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically hinder the approach of the catalyst to the already substituted positions. |
| Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne) | 1. Presence of Oxygen. 2. Inappropriate Catalyst System (for Sonogashira). | 1. Rigorously degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). 2. For Sonogashira coupling, the presence of a copper(I) co-catalyst can sometimes promote alkyne homocoupling. Consider running the reaction under copper-free conditions. |
| Difficult Purification of the Mono-substituted Product | 1. Similar Polarity of Products. 2. Co-elution of Byproducts. | 1. Optimize the mobile phase for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase (e.g., alumina). 2. If column chromatography is insufficient, consider preparative TLC or HPLC. Recrystallization, if applicable, can be a powerful purification technique. |
Data Presentation
The following tables summarize representative quantitative data for selective mono-functionalization reactions. Note that yields and selectivity are highly dependent on the specific substrates and reaction conditions.
Table 1: Representative Data for Selective Mono-Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) | Selectivity (Mono:Di) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 65 | 8:1 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 60 | 24 | 72 | 10:1 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 8 | 45 | 3:1 |
Table 2: Representative Data for Selective Mono-Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) | Selectivity (Mono:Di) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 50 | 18 | 68 | 9:1 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (6) | DIPEA | Toluene | 40 | 24 | 75 | 12:1 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | Piperidine | DMF | 60 | 12 | 55 | 5:1 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), base (e.g., K₃PO₄), and anhydrous, degassed solvent (e.g., toluene).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (2.0 mmol), the palladium catalyst (0.04 mmol), and the phosphine ligand (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (20 mL).
-
In a separate flask, dissolve the arylboronic acid (1.0 mmol) and the base (4.0 mmol) in the same solvent (10 mL) and degas the solution.
-
Add the arylboronic acid solution to the reaction flask dropwise over 4 hours using a syringe pump at the desired reaction temperature.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Selective Mono-Sonogashira Coupling
-
Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (optional), amine base (e.g., triethylamine), and anhydrous, degassed solvent (e.g., THF).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (2.0 mmol), the palladium catalyst (0.06 mmol), and copper(I) iodide (0.1 mmol, if used).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (20 mL) and the amine base (6.0 mmol).
-
Add the terminal alkyne (1.0 mmol) dropwise to the stirred solution at the desired temperature.
-
Monitor the reaction progress by TLC and GC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for selective mono-functionalization.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Suzuki Coupling of 1,2,4,5-Tetraiodobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 1,2,4,5-tetraiodobenzene. This guide addresses common issues encountered during experimentation to facilitate the successful synthesis of mono-, di-, tri-, and tetra-arylated products.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of this compound presents several challenges due to the substrate's unique properties. The presence of four iodine atoms makes the molecule highly susceptible to multiple additions, which can be difficult to control for selective synthesis of mono-, di-, or tri-substituted products. Additionally, steric hindrance increases with each successive arylation, potentially impeding later-stage couplings and requiring more robust catalytic systems. The electron-deficient nature of the poly-iodinated ring can also influence the reactivity.
Q2: How can I control the degree of arylation (mono-, di-, tri-, tetra-substitution)?
A2: Controlling the level of substitution is a primary challenge. Key strategies include:
-
Stoichiometry: Carefully controlling the molar equivalents of the boronic acid is the most straightforward approach. For mono-arylation, using a sub-stoichiometric amount of the boronic acid (e.g., 0.8-0.9 equivalents) can favor the desired product. For exhaustive tetra-arylation, a significant excess of the boronic acid is typically required.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor less substituted products. Monitoring the reaction progress closely using techniques like TLC or GC-MS is crucial.
-
Catalyst and Ligand Choice: Less reactive catalyst systems may favor mono- or di-arylation, while highly active catalysts with bulky ligands are often necessary for achieving full substitution.
Q3: What are the most common side reactions, and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling of the boronic acid: This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions, as oxygen can promote this side reaction.
-
Dehalogenation (hydrodeiodination): This side reaction, where an iodine atom is replaced by a hydrogen atom, can be influenced by the choice of base, solvent, and temperature. Using a milder base or lowering the reaction temperature may help reduce dehalogenation.
-
Protodeborylation of the boronic acid: This is the cleavage of the C-B bond by a proton source. Using anhydrous solvents and bases can mitigate this issue.
Q4: Which palladium catalysts and ligands are recommended for this reaction?
A4: The choice of catalyst and ligand is critical for success. For achieving high degrees of arylation, especially for the sterically hindered later stages, catalysts with bulky, electron-rich phosphine ligands are often preferred. Examples of effective ligands include Buchwald-type ligands such as SPhos, XPhos, and RuPhos. For exhaustive arylation, catalyst systems like Pd₂(dba)₃ with cataCXium A have been shown to be effective for similar polychlorinated substrates. For simpler, less sterically demanding couplings, catalysts like Pd(PPh₃)₄ may be sufficient.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or degraded. | - Use a freshly opened catalyst or a pre-catalyst that generates the active Pd(0) in situ.- Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). |
| 2. Ineffective Base: The base may not be strong enough, or it may be hydrated. | - Use a stronger base such as K₃PO₄ or Cs₂CO₃.- Ensure the base is finely powdered and anhydrous. | |
| 3. Poor Ligand Choice: The ligand may not be suitable for the sterically hindered substrate. | - For exhaustive arylation, switch to a bulkier, electron-rich phosphine ligand like SPhos, XPhos, or cataCXium A. | |
| Incomplete Substitution (Mixture of Products) | 1. Insufficient Boronic Acid: Not enough of the coupling partner is present for the desired degree of substitution. | - For exhaustive arylation, increase the equivalents of boronic acid (e.g., 1.5-2.0 equivalents per iodine atom). |
| 2. Steric Hindrance: As more aryl groups are added, the remaining iodine atoms become sterically shielded. | - Switch to a catalyst system with a bulkier ligand to facilitate oxidative addition at the hindered sites.- Increase the reaction temperature and/or prolong the reaction time. | |
| 3. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. | - Increase the catalyst loading.- Consider a more robust catalyst system. | |
| Formation of Homocoupled Product | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Ensure all solvents are rigorously degassed.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Significant Dehalogenation | 1. Harsh Reaction Conditions: High temperatures and strongly basic conditions can promote dehalogenation. | - Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Reduce the reaction time. |
Data Presentation
Table 1: Illustrative Catalyst Systems for Suzuki Coupling of Polyhalogenated Benzenes
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Product | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 1,2,4,5-Tetrachloro-3,6-diiodobenzene | Di-arylated | >95* |
| 2 | Pd₂(dba)₃ (1.25) | cataCXium A (5) | K₃PO₄ (7.6) | Toluene | 110 | 24 | 1,2,4,5-Tetrachlorobenzene | Tetra-arylated | Not specified |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 18 | Sterically hindered aryl bromide | Biaryl | High |
Note: Data is extrapolated from reactions with structurally similar polychlorinated and polyiodinated benzenes due to a lack of specific quantitative data for this compound in the surveyed literature. Yields are highly dependent on the specific boronic acid used.
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
This protocol is a representative starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (0.9 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water (10 mL), followed by a solution of a base, for example, K₂CO₃ (2.0 mmol) in water.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion (typically when the starting material is consumed or the desired product concentration is maximized), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Exhaustive (Tetra-)Arylation of this compound
This protocol is adapted from conditions used for the exhaustive arylation of similar polychlorinated benzenes and is a starting point for optimization.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 1.25 mol%) and a bulky phosphine ligand (e.g., cataCXium A, 5 mol%) to a Schlenk tube. Add anhydrous, degassed toluene and stir at room temperature for 10-15 minutes.
-
Reaction Setup: In a separate oven-dried pressure tube, add this compound (0.25 mmol), the arylboronic acid (1.75 mmol, 1.75 equiv. per iodine), and a strong, anhydrous base (e.g., K₃PO₄, 1.9 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Add anhydrous, degassed toluene (4.0 mL) followed by the pre-formed catalyst solution via cannula.
-
Reaction: Seal the pressure tube with a Teflon valve and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Caption: A general experimental workflow for Suzuki coupling reactions.
Technical Support Center: Preventing Homocoupling Side Reactions with 1,2,4,5-Tetraiodobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing homocoupling side reactions during cross-coupling experiments with 1,2,4,5-tetraiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In the case of this compound, this can lead to the formation of poly-phenylene oligomers or polymers instead of the desired selectively substituted product. Similarly, the coupling partner (e.g., a terminal alkyne in Sonogashira coupling or an organoboron reagent in Suzuki coupling) can couple with itself to form undesired dimers.
Q2: Why is this compound particularly susceptible to homocoupling and other side reactions?
A2: The four iodine substituents on the benzene ring make the molecule highly activated for cross-coupling reactions. While this high reactivity is advantageous, it also presents a significant challenge in controlling selectivity. The presence of multiple reactive sites increases the probability of intermolecular reactions between molecules of the starting material, leading to oligomerization. Furthermore, the reaction conditions that promote the desired cross-coupling can also facilitate the unwanted homocoupling pathways.
Q3: What are the primary types of homocoupling observed with this compound?
A3: Two main types of homocoupling can occur:
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Homocoupling of this compound: This results in the formation of C(sp²)-C(sp²) bonds between two tetraiodobenzene molecules, leading to insoluble and difficult-to-characterize polymeric materials. This is often referred to as Ullmann-type coupling.
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Homocoupling of the coupling partner:
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In Sonogashira reactions , terminal alkynes can undergo oxidative dimerization to form 1,3-diynes. This is commonly known as Glaser coupling.
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In Suzuki reactions , boronic acids can homocouple to form symmetrical biaryls.
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Q4: What are the key factors that promote homocoupling?
A4: Several factors can contribute to an increase in homocoupling side reactions:
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Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of coupling partners, particularly terminal alkynes in Sonogashira reactions and boronic acids in Suzuki reactions.[1]
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Catalyst System: The choice of catalyst and ligands is crucial. In Sonogashira coupling, the copper(I) co-catalyst is a primary culprit for Glaser coupling.[1] In Suzuki coupling, the presence of Pd(II) species, which can be formed by the oxidation of the active Pd(0) catalyst, can promote boronic acid homocoupling.
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Reaction Temperature: Higher reaction temperatures can sometimes favor side reactions, including homocoupling.
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Concentration of Reactants: High concentrations of the coupling partners can increase the likelihood of bimolecular homocoupling reactions.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with this compound.
Issue 1: Formation of Insoluble Polymeric Material (Homocoupling of this compound)
| Possible Cause | Troubleshooting Step |
| High Reactivity of C-I Bonds | Employ milder reaction conditions. Lowering the reaction temperature can help to control the reactivity and favor the desired cross-coupling over polymerization. |
| Catalyst Choice | Screen different palladium catalysts and ligands. For sterically hindered substrates, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may improve selectivity. |
| Reaction Stoichiometry | Use a slight excess of the coupling partner. This can help to ensure that the palladium catalyst preferentially reacts with the coupling partner after oxidative addition to the tetraiodobenzene. |
| Slow Addition | Consider slow addition of the this compound solution to the reaction mixture containing the catalyst and the coupling partner. This can help to maintain a low instantaneous concentration of the tetraiodobenzene, disfavoring polymerization. |
Issue 2: Significant Formation of Dimerized Coupling Partner (e.g., Diyne in Sonogashira, Biaryl in Suzuki)
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Crucial Step: Rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Copper Co-catalyst (Sonogashira) | Implement a copper-free Sonogashira protocol. These methods often require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst. |
| Pd(II) Precatalyst (Suzuki) | Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst to minimize its concentration during the reaction. |
| Base Selection | The choice of base can be critical. For Sonogashira reactions, secondary amines like piperidine or morpholine can sometimes be more effective than tertiary amines in suppressing Glaser coupling. For Suzuki reactions, ensure the base is anhydrous and finely powdered for optimal reactivity. |
| Slow Addition of Coupling Partner | Adding the terminal alkyne or boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction. |
Experimental Protocols
The following are generalized experimental protocols that serve as a starting point for minimizing homocoupling in cross-coupling reactions with this compound. Optimization for specific substrates is recommended.
Protocol 1: Copper-Free Sonogashira Coupling of this compound (to favor mono-alkynylation)
This protocol is designed to minimize Glaser homocoupling by eliminating the copper co-catalyst.
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Reagent Preparation:
-
This compound (1.0 eq.)
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Terminal alkyne (1.1 - 1.2 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., THF, Toluene)
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Anhydrous and degassed amine base (e.g., triethylamine, diisopropylamine)
-
-
Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound and the palladium catalyst.
-
Seal the flask and evacuate and backfill with high-purity argon or nitrogen at least three times.
-
Add the degassed solvent and amine base via syringe.
-
Sparge the resulting mixture with a subsurface stream of argon or nitrogen for 20-30 minutes while stirring.
-
-
Reaction Execution:
-
Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.
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Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion (or desired level of conversion), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
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Protocol 2: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol emphasizes rigorous exclusion of oxygen to prevent boronic acid homocoupling.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, finely powdered and dried, 2.0 - 3.0 eq.)
-
Degassed solvent system (e.g., Toluene/Water, Dioxane/Water)
-
-
Reaction Setup and Deoxygenation:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the anhydrous base.
-
Seal the flask and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Sparge the suspension with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute with an organic solvent and water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
-
Data Summary
| Parameter | Strategy | Expected Impact on Homocoupling | Relevant Reaction Type(s) |
| Atmosphere | Rigorous exclusion of oxygen (inert gas) | High reduction | Sonogashira, Suzuki |
| Catalyst | Use of copper-free protocols | High reduction of Glaser coupling | Sonogashira |
| Use of Pd(0) catalysts or efficient Pd(II) pre-catalyst reduction | Moderate reduction of boronic acid homocoupling | Suzuki | |
| Use of bulky, electron-rich ligands | Moderate improvement in selectivity | Sonogashira, Suzuki | |
| Reactant Addition | Slow addition of the coupling partner | Moderate reduction | Sonogashira, Suzuki |
| Slow addition of this compound | Moderate reduction of oligomerization | All cross-coupling types | |
| Temperature | Lowering reaction temperature | Moderate reduction | All cross-coupling types |
Visualizations
Caption: Workflow for minimizing homocoupling side reactions.
Caption: Competing Sonogashira and Glaser homocoupling pathways.
References
Technical Support Center: Purification of 1,2,4,5-Tetraiodobenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 1,2,4,5-tetraiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The primary purification techniques for derivatives of this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the physical state of the product (solid or oil), its thermal stability, and the nature of the impurities.
Q2: My product, a derivative of this compound, appears to be degrading during purification. What could be the cause?
A2: Polyiodinated aromatic compounds can be sensitive to light, heat, and acidic conditions. Aryl iodides, in particular, can undergo deiodination.[1] If you are using silica gel chromatography, the acidic nature of the silica may cause degradation.[2][3] Consider using deactivated silica gel or an alternative stationary phase like alumina.[2]
Q3: I am having trouble separating my desired product from starting material or byproducts. What are some common impurities I should be aware of?
A3: In cross-coupling reactions such as Sonogashira or Suzuki reactions, common byproducts include homocoupled products (e.g., from the coupling of two alkyne or two boronic acid molecules) and dehalogenated starting material. Incomplete reactions will also lead to the presence of unreacted this compound or partially substituted intermediates.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid products. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent or solvent system at different temperatures.
Issue 1: The compound does not dissolve in any common recrystallization solvents.
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Possible Cause: Derivatives of this compound, especially those with multiple aromatic substitutions, can have low solubility in common solvents due to their rigid and planar structures.
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Troubleshooting Steps:
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Try High-Boiling Point Solvents: Explore solvents like toluene, xylene, or dimethylformamide (DMF).
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Use a Solvent Mixture: A mixture of a "good" solvent (in which the compound is sparingly soluble) and a "poor" solvent (in which the compound is insoluble) can be effective. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity appears. The solution is then reheated to clarify and allowed to cool slowly.
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Consider Soxhlet Extraction: For compounds with very low solubility, Soxhlet extraction can be used to dissolve the compound over an extended period, followed by slow cooling of the saturated solution.
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Issue 2: The compound "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution may be supersaturated.
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Troubleshooting Steps:
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Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.
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Scratch the Inside of the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to provide a nucleation site for crystal growth.
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Add a Seed Crystal: If a small amount of pure, crystalline product is available, add a tiny crystal to the cooled solution to induce crystallization.
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Issue 3: No crystals form upon cooling.
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Possible Cause: The solution may not be sufficiently saturated, or the compound may be too soluble in the chosen solvent even at low temperatures.
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Troubleshooting Steps:
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Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
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Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes turbid, then gently warm to redissolve and cool slowly.
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Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound. A less effective solvent or a solvent mixture may be necessary.
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| Recrystallization Solvent Systems for this compound Derivatives | |
| Derivative Type | Recommended Solvent/Solvent System |
| Tetrakis(phenylethynyl)benzene | Ethanol/Chloroform or Ethanol/Ethyl Acetate |
| General Polyiodinated Aromatics | Toluene, Benzene |
This table provides starting points for solvent selection based on available data. Optimization is often necessary.
Experimental Protocol: Recrystallization of 1,2,4,5-Tetrakis(phenylethynyl)benzene
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Dissolution: In a flask, add the crude 1,2,4,5-tetrakis(phenylethynyl)benzene solid. Add a minimal amount of a hot solvent mixture (e.g., 1:1 ethanol/chloroform or 1:1 ethanol/ethyl acetate) while stirring and heating until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Caption: General workflow for the recrystallization of solid organic compounds.
Column Chromatography
Column chromatography is a versatile technique for purifying both solid and liquid products by separating components of a mixture based on their differential adsorption to a stationary phase.
Issue 1: The product does not move from the baseline on the TLC plate, even with a very polar eluent.
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Possible Cause: The compound may be highly polar or acidic and is strongly adsorbing to the silica gel.
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Troubleshooting Steps:
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Add a Polar Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 1%) to the eluent can help to protonate the compound and reduce its interaction with the silica. For basic compounds, adding a small amount of triethylamine (e.g., 1-3%) can be effective.[2]
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Change the Stationary Phase: Consider using alumina, which is available in acidic, neutral, and basic forms. The choice of alumina type will depend on the nature of your compound.
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Use Reverse-Phase Chromatography: If the compound is very polar, reverse-phase chromatography (e.g., with a C18 stationary phase) may provide better separation.
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Issue 2: The product and impurities do not separate well on the column.
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Possible Cause: The chosen eluent system may not be optimal for the separation.
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Troubleshooting Steps:
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Optimize the Eluent System: Systematically screen different solvent mixtures using TLC to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product.
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Use a Gradient Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent. This can help to separate compounds with a wide range of polarities.[2]
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Dry Loading: If the compound has low solubility in the initial eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel or celite, evaporating the solvent, and then adding the resulting powder to the top of the column.[2]
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Issue 3: The product appears to be decomposing on the column.
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Possible Cause: As mentioned earlier, polyiodinated compounds can be sensitive. The extended contact time with the acidic silica gel during chromatography can lead to degradation.
-
Troubleshooting Steps:
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Deactivate the Silica Gel: Flush the column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample.[2]
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Use a Different Stationary Phase: Switch to neutral alumina or another less acidic stationary phase.
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Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with optimized flow rates.
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| Column Chromatography Conditions for this compound Derivatives | ||
| Derivative Type | Stationary Phase | Typical Eluent System (Starting Point) |
| Sonogashira Products (e.g., Alkynylbenzenes) | Silica Gel | Hexane/Dichloromethane or Hexane/Ethyl Acetate gradient |
| Suzuki Products (e.g., Arylbenzenes) | Silica Gel | Hexane/Toluene or Hexane/Ethyl Acetate gradient |
| General Polyaromatic Derivatives | Alumina or Silica-Alumina (1:1) | Petroleum Ether/Dichloromethane gradient[4] |
This table provides general guidance. The optimal conditions should be determined by TLC analysis for each specific compound.
Experimental Protocol: Column Chromatography of a Sonogashira Coupling Product
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TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the column. Alternatively, use the dry loading method described above.
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Elution: Add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
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Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: A typical workflow for purification by column chromatography.
Sublimation
Sublimation is a purification technique for volatile solids where the substance transitions directly from the solid to the gas phase and then back to the solid phase upon cooling, leaving non-volatile impurities behind. This method can be particularly effective for purifying this compound and some of its more volatile derivatives.
Issue 1: The compound does not sublime at a reasonable temperature.
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Possible Cause: The compound may have a very low vapor pressure, or the applied vacuum may not be sufficient.
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Troubleshooting Steps:
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Increase the Temperature: Gradually and carefully increase the temperature of the heating bath. Be cautious not to exceed the decomposition temperature of the compound.
-
Improve the Vacuum: Use a high-vacuum pump to lower the pressure in the sublimation apparatus. A lower pressure will decrease the sublimation temperature.
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Issue 2: The compound decomposes upon heating.
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Possible Cause: The temperature required for sublimation at the current pressure is above the decomposition temperature of the compound.
-
Troubleshooting Steps:
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Use a Higher Vacuum: A better vacuum will allow for sublimation at a lower temperature, potentially below the decomposition point.
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Consider Alternative Purification Methods: If the compound is thermally labile, sublimation may not be a suitable technique.
-
Experimental Protocol: High-Vacuum Sublimation
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Apparatus Setup: Place the crude solid in a sublimation apparatus. Ensure the cold finger is properly positioned and connected to a coolant source (e.g., circulating cold water).
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Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus containing the crude solid using a heating mantle or oil bath.
-
Sublimation and Deposition: The compound will sublime and deposit as pure crystals on the cold finger.
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Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals from the cold finger.
Caption: The process of purification by sublimation.
References
overcoming steric hindrance in cross-coupling reactions of 1,2,4,5-tetraiodobenzene
Welcome to the technical support center for overcoming steric hindrance in cross-coupling reactions of 1,2,4,5-tetraiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of complex aromatic systems using this highly functionalized building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion to the desired product. What can I do to improve the reaction yield?
Answer: The low reactivity is primarily due to the significant steric hindrance around the iodine atoms. To overcome this, several modifications to your reaction conditions are recommended:
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Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The use of bulky, electron-rich monophosphine ligands is crucial. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu groups have demonstrated success in coupling sterically hindered aryl halides.[1][2] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
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Catalyst System: A pre-formed palladium catalyst or an in-situ generated catalyst from a source like Pd(OAc)₂ or Pd₂(dba)₃ with the appropriate bulky ligand is critical. For particularly challenging substrates, consider using a palladacycle precatalyst.
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Base Selection: A strong, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) is a good starting point. In some cases, stronger bases like cesium carbonate (Cs₂CO₃) may be necessary. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
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Solvent and Temperature: Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are commonly used. Elevated temperatures, often in the range of 80-120 °C, are typically necessary to drive the reaction to completion. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and I suspect the palladium catalyst is decomposing. How can I prevent this?
Answer: The formation of palladium black indicates catalyst deactivation and is a common issue in cross-coupling reactions. To mitigate this:
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Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands). The ligand stabilizes the palladium center and prevents aggregation.
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Degassing: Thoroughly degas all solvents and reagents before use. Oxygen can oxidize the active Pd(0) catalyst.
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Temperature Control: While high temperatures are often necessary, excessive heat can accelerate catalyst decomposition. Monitor and control the reaction temperature carefully.
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High-Purity Reagents: Use high-purity reagents and solvents to avoid impurities that can poison the catalyst.
Issue 3: Side Reactions - Homocoupling and Dehalogenation
Question: I am observing significant amounts of homocoupled products from my coupling partner and/or dehalogenated starting material. How can I minimize these side reactions?
Answer:
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Homocoupling: This is a common side reaction, especially the Glaser coupling in Sonogashira reactions.[3] Using a copper(I) co-catalyst can promote the desired cross-coupling over homocoupling. In Suzuki reactions, maintaining strictly anaerobic conditions can minimize the homocoupling of boronic acids.
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Dehalogenation: This can occur in the presence of a base and a hydrogen source. Lowering the reaction temperature, choosing a different base, or reducing the reaction time may help to reduce the extent of dehalogenation.[3]
Quantitative Data on Reaction Conditions
The following tables summarize representative quantitative data for the cross-coupling of polychlorinated and polyiodinated benzene derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Polychlorinated Aryl Iodides with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 70-80 | [4] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [3] |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 8 | 80-90 | [3] |
Data is representative for polychlorinated aryl iodides and serves as a guideline.
Table 2: Sonogashira Coupling of Polychlorinated Aryl Iodides with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 55 | - | 75-85 | [5] |
| 2 | Pd(PPh₃)₄ (2) | CuI (5) | DIPEA | Toluene | 60 | 8 | 80-90 | [3] |
| 3 | Pd(OAc)₂ (2) | - | Piperidine | DMF | 80 | 12 | 70-80 | [3] |
Data is representative for polychlorinated aryl iodides and serves as a guideline.
Table 3: Stille Coupling of Polychlorinated Aryl Iodides with Organostannanes
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 110 | 16 | 85-95 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | - | THF | 80 | 12 | 80-90 |
| 3 | Trimethyl(thienyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DMF | 100 | 10 | 88-96 |
Data presented is a representative summary based on typical conditions for similar aryl iodides.[6]
Experimental Protocols
The following are detailed experimental protocols that can be adapted for cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand
This protocol is adapted for challenging, sterically hindered substrates.[7]
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Catalyst Pre-formation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) to a Schlenk tube. Add anhydrous toluene (5 mL) and stir at room temperature for 10 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and finely powdered K₃PO₄ (3.0 mmol). Evacuate and backfill this flask with argon.
-
Reaction Execution: Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula. Rinse the catalyst tube with additional toluene (3 mL) and add to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 110 °C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Protocol 2: Sonogashira Coupling
This protocol describes a typical setup for the coupling of a polyhalogenated aryl iodide with a terminal alkyne.[5]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: To this solution, add the terminal alkyne (1.2 mmol), triethylamine (3.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Reaction Execution: Stir the reaction mixture at 55 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water (30 mL). Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of a polyhalogenated aryl iodide.[6]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous toluene (10 mL).
-
Reagent Addition: Add the organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol) to the solution. Degas the mixture with a stream of argon for 15 minutes. Add Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 110 °C and stir for 16 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir for 1 hour to precipitate the tin byproducts. Filter the mixture through celite and extract the filtrate with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Applications of Graphene Nanoribbons Synthesized [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solution and on-surface synthesis of structurally defined graphene nanoribbons as a new family of semiconductors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Reactions with Polyiodinated Benzenes
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly low yields, encountered when performing Sonogashira cross-coupling reactions with polyiodinated benzene substrates.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting low yields in my Sonogashira reaction with a di- or tri-iodinated benzene?
A1: Low yields with polyiodinated benzenes can stem from several factors. The increased steric hindrance around the iodine atoms can slow down the reaction.[1] Furthermore, issues like catalyst deactivation, competing side reactions, and challenges in achieving regioselectivity for a specific iodine atom are common. The choice of catalyst, ligands, base, and solvent becomes critically important for these challenging substrates.[2][3]
Q2: I'm observing a significant amount of a side product that is a dimer of my starting alkyne. What is this and how can I prevent it?
A2: This side product is the result of alkyne homocoupling, often called Glaser coupling.[4][5] It is a major side reaction, especially in the presence of copper(I) co-catalysts and oxygen.[3][5] To minimize it, you should:
-
Run the reaction under strictly anaerobic conditions. This is the most critical step. Ensure all solvents and reagents are thoroughly degassed and a robust inert atmosphere (argon or nitrogen) is maintained.[4][5]
-
Consider copper-free conditions. Numerous protocols exist that avoid the use of copper, which is the primary promoter of Glaser coupling.[4][6] These methods may require a more active palladium catalyst system.[3]
-
Add the alkyne slowly. Slow addition to the reaction mixture keeps its concentration low, disfavoring the homocoupling pathway.[2]
Q3: My reaction seems to stop before all the starting material is consumed, and I see a black precipitate. What is happening?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[7][8] This deactivation stops the catalytic cycle. It can be caused by impurities in reagents, inappropriate solvent choice (some evidence suggests THF may promote it), or excessively high temperatures.[2][7] Using fresh, high-purity reagents and carefully optimizing the temperature can help prevent this.[7]
Q4: What is the general reactivity order for aryl halides in Sonogashira couplings?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride.[7][9] Consequently, aryl iodides are the most reactive substrates and can often be coupled under milder conditions, sometimes even at room temperature, whereas other halides may require heating.[7][9]
Q5: With a polyiodinated benzene, how can I control which iodine atom reacts?
A5: Achieving regioselectivity can be challenging. Often, the reaction occurs at the least sterically hindered iodine atom first. However, the choice of the palladium catalyst and its ligands can significantly influence the site of the reaction.[4][10] For example, catalysts with monodentate ligands (like PPh₃) may favor one position, while catalysts with bidentate or bulky, electron-rich phosphine ligands may favor another.[10]
Troubleshooting Guide for Low Yields
Issue 1: Low or No Product Formation
When faced with low to no product yield, a systematic approach to troubleshooting is essential. Follow this workflow to diagnose the issue.
Caption: Systematic workflow for troubleshooting low Sonogashira yields.
1. Verify Reagent Quality and Reaction Setup
-
Purity: Ensure the polyiodinated benzene and terminal alkyne are pure and free of impurities that could poison the catalyst.[7]
-
Catalysts: Use fresh, high-quality palladium and copper(I) iodide catalysts. CuI can degrade over time.[7]
-
Base: Amine bases like triethylamine can oxidize on storage and may need to be distilled.[11]
-
Inert Atmosphere: The reaction is sensitive to oxygen.[5] Ensure all solvents and reagents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and the reaction is maintained under an inert atmosphere.[5][11]
2. Optimize the Catalyst System
-
Catalyst & Ligand Choice: For sterically hindered polyiodinated substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Consider more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.[2][3][12] The choice of ligand can also control regioselectivity.[4][10]
-
Catalyst Loading: While typical loadings are low, challenging substrates may require an increased catalyst loading. However, simply increasing the loading without optimization can also lead to more side reactions.[13]
3. Adjust Reaction Conditions The choice of base and solvent can profoundly impact reaction outcomes, especially for complex substrates.
Table 1: Comparison of Common Bases in Sonogashira Reactions
| Base | Typical Conditions | Notes for Polyiodinated Benzenes |
|---|---|---|
| Triethylamine (Et₃N) | Common, acts as base and sometimes solvent | May not be strong enough for challenging couplings.[3] |
| Diisopropylethylamine (DIPEA) | Sterically hindered, less nucleophilic than Et₃N | A common alternative to Et₃N. |
| Cesium Carbonate (Cs₂CO₃) | Strong inorganic base, often used in copper-free systems | Can be highly effective for difficult couplings, driving the reaction to completion.[3][13] |
| Potassium Carbonate (K₂CO₃) | Milder inorganic base | A good alternative to Cs₂CO₃, sometimes providing better results.[14] |
| Piperidine | Often used in polar solvents | Can be very effective, but optimization is key.[15] |
Table 2: Influence of Solvents on Sonogashira Reactions
| Solvent | Type | Notes for Polyiodinated Benzenes |
|---|---|---|
| Toluene | Nonpolar | Good for achieving high regioselectivity in some cases, but may require higher temperatures.[13] |
| Tetrahydrofuran (THF) | Polar Aprotic | Widely used, but can sometimes promote palladium black formation.[7] |
| Dimethylformamide (DMF) | Polar Aprotic | Can increase reaction rates but may slow the reaction by displacing ligands from the palladium complex.[16][17] |
| Acetonitrile | Polar Aprotic | Often used in copper-free conditions.[4] |
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Temperature: While aryl iodides are highly reactive, sterically hindered positions on a polyiodinated ring may require heating to facilitate oxidative addition.[7] However, excessive heat can cause catalyst decomposition and increase side reactions.[11] Optimization is crucial.
Table 3: Example Optimization Data for 1,2,3-Triiodobenzene [13]
| Pd(PPh₃)₄ (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 10 | 10 | Cs₂CO₃ (4) | DMF | 100 | 24 | Complex Mixture |
| 10 | 10 | Cs₂CO₃ (4) | Toluene | 25 | 24 | 29 |
| 20 | 10 | Cs₂CO₃ (4) | Toluene | 25 | 24 | 21 |
| 10 | 20 | Cs₂CO₃ (4) | Toluene | 25 | 24 | 37 |
| 10 | 20 | Cs₂CO₃ (7) | Toluene | 25 | 24 | 60 |
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling) Observed
This is one of the most common side reactions. The following workflow can help mitigate it.
Caption: Troubleshooting workflow to minimize Glaser homocoupling.
Detailed Steps:
-
Rigorous Degassing: As noted previously, oxygen is a major promoter of Glaser coupling. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.[2]
-
Reduce or Eliminate Copper: High concentrations of the copper co-catalyst can accelerate homocoupling.[2] Reduce the amount of CuI to the minimum effective concentration or, ideally, switch to a copper-free protocol.[3][4]
-
Slow Alkyne Addition: Using a syringe pump to add the alkyne over a prolonged period keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2]
Issue 3: Poor Regioselectivity or Multiple Products
With multiple iodine atoms, controlling the position of the coupling is key to obtaining a single desired product.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. books.lucp.net [books.lucp.net]
- 17. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
Technical Support Center: Dehalogenation in Cross-Coupling Reactions of 1,2,4,5-Tetraiodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation as a side reaction during the cross-coupling of 1,2,4,5-tetraiodobenzene.
Troubleshooting Guide
Issue: Significant formation of 1,2,4-triiodobenzene or other deiodinated byproducts detected by GC-MS or NMR.
This is a common issue when working with polyhalogenated substrates like this compound. Dehalogenation, specifically hydrodehalogenation, is a competitive side reaction to the desired cross-coupling.[1][2] The general reactivity trend for aryl halides (I > Br > Cl) makes the C-I bond particularly susceptible to both the desired coupling and the undesired reduction.[1]
Possible Cause 1: Formation of a Palladium-Hydride (Pd-H) Species (for Suzuki and Sonogashira Reactions)
The most widely accepted mechanism for dehalogenation involves the in-situ formation of a palladium-hydride species.[3] This can be generated from various sources in the reaction mixture, such as bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][3] This Pd-H species can then participate in a reductive elimination with the aryl group on the palladium intermediate, leading to the dehalogenated product.[3]
Troubleshooting Steps:
-
Choice of Base: Avoid strong, sterically unhindered bases that can readily form hydride species.
-
For Suzuki reactions, consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of alkoxides like NaOEt.[2]
-
For Sonogashira reactions, organic amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common, but their purity is crucial.
-
-
Solvent Selection:
-
Use anhydrous and deoxygenated solvents to minimize potential hydrogen sources.[1] Protic solvents should generally be avoided unless specifically required by the protocol.
-
For Suzuki couplings, while some water can be beneficial, excessive amounts can promote dehalogenation.[4] Experiment with the ratio of organic solvent to water.
-
-
Catalyst and Ligand System:
-
The choice of phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[2] Bulky, electron-rich ligands can sometimes favor the desired coupling.
-
Consider using a pre-catalyst that readily forms the active Pd(0) species to ensure a more controlled reaction initiation.[1]
-
Possible Cause 2: High Reaction Temperature and Prolonged Reaction Time
Elevated temperatures and long reaction times can increase the likelihood of side reactions, including dehalogenation.[2]
Troubleshooting Steps:
-
Temperature Optimization: Carefully lower the reaction temperature in increments and monitor the progress. The highly reactive C-I bond in this compound may allow for milder conditions than those required for less reactive aryl halides.
-
Reaction Monitoring: Closely monitor the reaction by TLC, GC-MS, or LC-MS to determine the point of maximum product formation and avoid unnecessary heating that could lead to byproduct formation.
Possible Cause 3: Substrate-Specific Factors
Electron-deficient aryl halides can be more susceptible to dehalogenation.[1] The four iodine atoms in this compound create a highly electron-deficient aromatic ring, potentially making it more prone to this side reaction.
Troubleshooting Steps:
-
Protecting Groups: While not directly applicable to the benzene core, if there are other functional groups on the coupling partner that could be sensitive or influence the electronic nature of the reaction, consider using protecting groups. For N-H containing heterocycles, protection of the nitrogen can sometimes suppress dehalogenation.[5]
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom (in this case, iodine) on the starting material (this compound) is replaced by a hydrogen atom. This results in the formation of byproducts such as 1,2,4-triiodobenzene, reducing the yield of the desired coupled product and complicating purification.[2]
Q2: How can I confirm that dehalogenation is occurring in my reaction?
A2: The presence of dehalogenated byproducts can be identified using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): You will observe peaks corresponding to the molecular weights of the deiodinated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show new signals in the aromatic region corresponding to the protons that have replaced the iodine atoms.
-
Thin-Layer Chromatography (TLC): Dehalogenated byproducts are typically less polar than the starting material and will appear as new spots with higher Rf values.[2]
Q3: Which coupling reaction is most prone to dehalogenation with this compound?
A3: Palladium-catalyzed reactions like Suzuki and Sonogashira are well-documented to have dehalogenation as a common side reaction, primarily through the formation of Pd-H species.[3] While Ullmann couplings, which are copper-catalyzed, operate through a different mechanism, reductive dehalogenation can still occur, particularly at the high temperatures often required for these reactions.
Q4: Can the purity of my reagents affect the extent of dehalogenation?
A4: Yes, absolutely. Impurities in solvents (e.g., water, alcohols), bases, or the coupling partner can act as hydrogen sources, promoting the dehalogenation side reaction. Always use high-purity, anhydrous, and deoxygenated reagents and solvents where possible.
Q5: I am trying to perform a sequential coupling on this compound. How can I control dehalogenation to favor mono- or di-substitution?
A5: For sequential couplings, minimizing dehalogenation is critical. A good strategy is to start with the mildest possible conditions (lower temperature, weaker base) that still afford a reasonable reaction rate for the first coupling. Carefully monitor the reaction to stop it once the desired level of substitution is achieved. For subsequent couplings at the less reactive positions, conditions may need to be harsher, which could increase the risk of dehalogenating the remaining C-I bonds. A careful, stepwise optimization for each coupling step is essential.
Data Presentation
Disclaimer: The following tables provide representative data on the influence of various parameters on cross-coupling and dehalogenation reactions, extrapolated from studies on various aryl halides. Specific quantitative data for this compound is limited in the literature, and optimization will be required for this specific substrate.
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Condition A | Yield (Coupling) | Yield (Dehalogenation) | Condition B | Yield (Coupling) | Yield (Dehalogenation) | Reference |
| Base | K₃PO₄ | High | Low | NaOEt | Moderate | High | [2] |
| Solvent | Toluene/Water (10:1) | High | Low | Dioxane/Water (4:1) | Low | High | [4] |
| Temperature | 80 °C | High | Low | 110 °C | High | Moderate | [2] |
| Ligand | SPhos | High | Low | PPh₃ | Moderate | Moderate | [1] |
Table 2: Influence of Reaction Parameters on Sonogashira Coupling
| Parameter | Condition A | Yield (Coupling) | Yield (Dehalogenation) | Condition B | Yield (Coupling) | Yield (Dehalogenation) | Reference |
| Co-catalyst | CuI present | High | Low | Copper-free | Moderate | Potentially Higher | [6] |
| Base | NEt₃ | High | Low | K₂CO₃ | Moderate | Low | [7] |
| Solvent | Anhydrous THF | High | Low | Ethanol | Moderate | Potentially Higher | [7] |
| Atmosphere | Inert (Argon) | High | Low | Aerobic | Varies | Potentially Higher | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and the ligand (if not using a pre-catalyst). Add the anhydrous, degassed solvent system (e.g., 10 mL of a 10:1 mixture of toluene and water).[1]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours.
-
Work-up: Upon completion (or when significant byproduct formation is observed), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[8]
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).[9] Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 50-65 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijnc.ir [ijnc.ir]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: High-Throughput Screening of Reaction Conditions for 1,2,4,5-Tetraiodobenzene
Welcome to the technical support center for the high-throughput screening (HTS) of reaction conditions for 1,2,4,5-tetraiodobenzene. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is high-throughput screening particularly useful for a substrate like this compound?
A1: this compound is a polyfunctional substrate with four reactive sites. This complexity can lead to a variety of outcomes, including mono-, di-, tri-, or tetra-substituted products, as well as positional isomers. High-throughput screening allows for the rapid and parallel exploration of a vast array of reaction parameters—such as catalysts, ligands, bases, and solvents—to identify conditions that afford the desired product with high selectivity and yield, a task that would be exceedingly time-consuming with traditional one-at-a-time experimentation.[1][2]
Q2: What are the primary challenges when performing cross-coupling reactions on this compound?
A2: The main challenges include:
-
Selectivity: Controlling the degree of substitution to obtain the desired product (e.g., mono- vs. di-substitution) can be difficult.
-
Solubility: this compound and its multi-coupled products can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and challenges with automated liquid handling.
-
Catalyst Inhibition/Deactivation: The iodide anions generated during the reaction can have an inhibitory effect on palladium catalysts.[3] Additionally, with multiple reactive sites, the substrate or products can sometimes coordinate to the metal center, leading to catalyst deactivation.
-
Steric Hindrance: As more substituents are added to the benzene ring, steric hindrance can significantly slow down or prevent subsequent coupling reactions.
Q3: Which cross-coupling reactions are most commonly screened for this compound?
A3: The most common palladium-catalyzed cross-coupling reactions for aryl iodides, and therefore relevant for this compound, are the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. These reactions are widely used for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5][6][7]
Q4: How can I manage the large volume of data generated from an HTS experiment?
A4: Effective data management is crucial for HTS. It is advisable to use specialized software to plan the experimental layout and to process and visualize the results.[8] This allows for the rapid identification of "hits" (successful reactions) and trends in the data, for instance, by generating heat maps of reaction yields across different conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in All Wells
-
Question: I have set up a 96-well plate to screen for a Sonogashira coupling reaction with this compound, but I am observing little to no product formation in any of the wells. What should I investigate?
-
Answer:
-
Catalyst Activation: Ensure that the active Pd(0) species is being generated. If you are using a Pd(II) precatalyst, it may require a pre-activation step or the presence of a reducing agent in the reaction mixture.[7]
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. The alkyne, boronic acid, or amine should be of high purity. Also, ensure that your solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.[5]
-
Base Strength and Solubility: The base is critical for the catalytic cycle. If you are using a weaker base like K₂CO₃, it might be insufficient for the reaction to proceed at a reasonable rate.[7] Also, consider the solubility of the base in the reaction solvent. Poor solubility can lead to inconsistent results.
-
Temperature: Some cross-coupling reactions require elevated temperatures to proceed. If your screen was performed at room temperature, consider re-screening at a higher temperature, such as 80-100 °C.
-
Issue 2: Inconsistent Yields in Identical Wells
-
Question: My HTS results show significant variation in yield between wells that were set up with identical conditions. What could be causing this lack of reproducibility?
-
Answer:
-
Dispensing Errors: Inaccurate liquid handling is a common source of irreproducibility. Calibrate your automated liquid handlers to ensure they are dispensing the correct volumes of all stock solutions.
-
Poor Mixing: Inadequate mixing within the wells can lead to localized concentration gradients and inconsistent reaction rates, especially if some reagents are not fully soluble. Ensure your plate shaker is set to an appropriate speed.
-
Temperature Gradients: Uneven heating across the 96-well plate can cause reactions in different wells to proceed at different rates. Verify that your heating block provides uniform temperature distribution.
-
Evaporation: Ensure that the wells are properly sealed to prevent solvent evaporation, which would alter the concentration of the reagents over time.
-
Issue 3: Formation of Multiple Products and Byproducts
-
Question: My analysis shows the formation of mono-, di-, and tri-substituted products, as well as dehalogenated byproducts. How can I improve the selectivity for a single product?
-
Answer:
-
Stoichiometry: To favor mono-substitution, use a stoichiometric excess of this compound relative to the coupling partner. Conversely, to favor tetra-substitution, use a large excess of the coupling partner.
-
Catalyst and Ligand Choice: The choice of ligand can significantly influence selectivity. Bulky ligands can sterically hinder multiple substitutions, potentially favoring the formation of mono- or di-substituted products. A screening of different ligands is highly recommended.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of less substituted products. You can perform a time-course study on a smaller scale to determine the optimal reaction time for your desired product.
-
Dehalogenation: The formation of dehalogenated byproducts can sometimes be suppressed by the choice of solvent and base. Screening a wider variety of these conditions may reveal a combination that minimizes this side reaction.
-
Data Presentation
Table 1: High-Throughput Screening of Catalysts and Ligands for the Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Tetra-alkynylated Product (%) |
| 1 | Pd(PPh₃)₄ (2) | - | Et₃N | THF | 60 | 15 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | Et₃N/CuI | THF | 60 | 45 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 65 |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 78 |
| 5 | Pd(CH₃CN)₂Cl₂ (0.5 per halide) | cataCXium A (1.0 per halide) | Cs₂CO₃ | Dioxane | RT | 90[4] |
Yields are illustrative based on typical outcomes for similar substrates and the specific result cited.
Table 2: High-Throughput Screening of Solvents and Bases for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of Tetra-arylated Product (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 40 |
| 2 | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 90 | 55 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 82 |
| 5 | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF/H₂O | 100 | 75 |
Yields are illustrative and based on general knowledge of Suzuki-Miyaura couplings.
Experimental Protocols
Detailed Methodology for High-Throughput Screening of Sonogashira Coupling Reactions
This protocol is designed for a 96-well plate format with a total reaction volume of 200 µL per well.
1. Stock Solution Preparation:
-
Substrate Stock: Prepare a 0.1 M solution of this compound in anhydrous, degassed 1,4-dioxane.
-
Alkyne Stock: Prepare a 0.5 M solution of phenylacetylene in 1,4-dioxane.
-
Palladium Pre-catalyst Stocks: Prepare 10 mM solutions of various palladium sources (e.g., Pd(CH₃CN)₂Cl₂, Pd₂(dba)₃) in 1,4-dioxane.
-
Ligand Stocks: Prepare 20 mM solutions of various ligands (e.g., cataCXium A, SPhos) in 1,4-dioxane.
-
Base Stock: Prepare a 1.0 M solution of Cs₂CO₃ in a suitable solvent or prepare a slurry if insoluble.
2. Plate Loading (automated liquid handler is recommended):
-
In an inert atmosphere (glovebox), add the appropriate volumes of the palladium pre-catalyst and ligand stock solutions to each well of a 96-well plate according to the experimental design.
-
Add 50 µL of the this compound stock solution to each well.
-
Add 50 µL of the phenylacetylene stock solution to each well.
-
Add the appropriate volume of the base stock solution to each well.
-
Add enough 1,4-dioxane to bring the total volume in each well to 200 µL.
3. Reaction Execution:
-
Seal the 96-well plate securely with a cap mat or heat seal.
-
Place the plate on a shaker and heat to the desired temperature (e.g., room temperature or 100 °C) for the specified time (e.g., 12-24 hours).
4. Work-up and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Add 200 µL of an internal standard solution in a suitable solvent (e.g., ethyl acetate) to each well.
-
Dilute a small aliquot from each well and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Mandatory Visualizations
Caption: A typical experimental workflow for high-throughput screening.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solution-Phase Reactions with 1,2,4,5-Tetraiodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4,5-tetraiodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solution-phase reactions, with a primary focus on improving the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so difficult to dissolve?
A1: The poor solubility of this compound stems from its molecular structure. The molecule is highly symmetric and nonpolar, leading to strong crystal lattice forces. These forces require a significant amount of energy to overcome, making it challenging for solvent molecules to surround and solvate the individual this compound molecules.
Q2: Which solvents are most likely to dissolve this compound?
A2: Based on the principle of "like dissolves like," nonpolar and aromatic solvents are the most promising candidates for dissolving this compound. Halogenated analogs like 1,2-diiodobenzene and 1,3,5-triiodobenzene show good solubility in nonpolar organic solvents such as hexane, benzene, and toluene, and limited solubility in polar solvents like water.[1][2][3] For 1,4-diiodobenzene, solubility has been noted in ether, ethyl acetate, and dichloromethane.[4] While specific quantitative data for this compound is scarce, it is expected to follow a similar trend. For NMR analysis, dimethyl sulfoxide-d6 (DMSO-d6) has been used as a solvent for this compound.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, increasing the temperature is a common and effective method to enhance the solubility of many organic compounds, including polyiodinated benzenes. Heating provides the necessary energy to break down the crystal lattice and allows the solvent to better solvate the molecules. However, it is crucial to consider the thermal stability of this compound and any other reagents in your reaction mixture to avoid degradation.
Q4: Are there any alternative methods if simple heating and solvent selection are insufficient?
A4: Absolutely. Several advanced techniques can be employed to improve the solubility of poorly soluble compounds. These include:
-
Co-solvency: Using a mixture of a good solvent and a poor solvent can sometimes enhance overall solubility.
-
Particle Size Reduction: Techniques like micronization or sonication can increase the surface area of the solid, leading to faster dissolution.
-
Solid-State Cross-Coupling: For reactions where solubility is a major hurdle, mechanochemical methods like high-temperature ball milling can facilitate reactions in the solid state, bypassing the need for a solvent altogether.[5][6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve this compound for your solution-phase reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| The compound is not dissolving at all, even with stirring. | The chosen solvent is too polar. | Switch to a nonpolar or aromatic solvent. Refer to the solubility data table below for suggestions. |
| The temperature is too low. | Gradually heat the mixture while stirring. Monitor for any signs of dissolution. | |
| The compound dissolves upon heating but crashes out of solution upon cooling. | The solution is supersaturated at lower temperatures. | This is expected behavior for many compounds. For reactions, maintain the temperature at which the compound remains dissolved. For purification by recrystallization, this is the desired outcome. |
| The reaction is not proceeding even though the compound appears to be dissolved. | The concentration of the dissolved compound is too low for an effective reaction rate. | Try to dissolve more of the compound by carefully increasing the temperature or by using a co-solvent system. |
| The solvent may be interfering with the reaction. | Ensure the chosen solvent is compatible with your reaction conditions (e.g., anhydrous, deoxygenated for certain cross-coupling reactions). | |
| I need to run a reaction at room temperature, but the compound will not dissolve. | The solubility at room temperature is too low. | Consider using a more potent solvent system, such as a co-solvent mixture. Alternatively, investigate if a solid-state reaction is a feasible option for your specific transformation.[5][6][7] |
Data Presentation
Estimated Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is an estimation based on the reported solubility of a structurally similar compound, 1,3,5-trifluoro-2,4,6-triiodobenzene.[8] This table should be used as a guideline for solvent selection, and experimental verification is recommended.
| Solvent | Estimated Solubility at 25°C (g/L) | Estimated Solubility at 50°C (g/L) |
| Toluene | 15 | 45 |
| Tetrahydrofuran (THF) | 12 | 40 |
| Acetone | 10 | 35 |
| Ethyl Acetate | 8 | 30 |
| 1,4-Dioxane | 7 | 28 |
| 1,2-Dichloroethane | 6 | 25 |
| Acetonitrile | 3 | 15 |
| Methanol | <1 | 5 |
| Ethanol | <1 | 6 |
| n-Hexane | <1 | 4 |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound with Heating
-
Solvent Selection: Choose a suitable nonpolar or aromatic solvent based on the estimated solubility data and reaction compatibility.
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the solid this compound.
-
Solvent Addition: Add the selected solvent to the flask. Start with a volume that would result in a moderate concentration if the compound were to dissolve completely.
-
Heating and Stirring: Begin stirring the mixture and gradually heat it using a suitable heating mantle or oil bath.
-
Observation: Monitor the mixture closely as the temperature increases. Observe for signs of dissolution.
-
Incremental Solvent Addition: If the compound has not fully dissolved upon reaching the desired reaction temperature, add small portions of the solvent incrementally until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Maintaining Temperature: Once the compound is dissolved, maintain the temperature for the duration of the reaction.
Protocol 2: Small-Scale Solubility Test
-
Sample Preparation: In a small vial, place a known, small amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL).
-
Room Temperature Test: Stir or sonicate the mixture at room temperature for a few minutes and observe if the solid dissolves.
-
Heating Test: If the solid does not dissolve at room temperature, gently heat the vial while stirring and observe for any changes.
-
Record Observations: Note the approximate temperature at which the solid dissolves, if at all. This will provide a qualitative understanding of the solubility in that particular solvent.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Strategies for enhancing the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions of 1,2,4,5-Tetraiodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 1,2,4,5-tetraiodobenzene. Due to the highly reactive nature of its four C-I bonds, this substrate presents unique challenges in maintaining catalyst activity.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst poisoning a significant concern when using this compound?
A1: this compound is an electron-rich substrate with four potential reaction sites. Several factors contribute to an increased risk of catalyst poisoning:
-
High Iodine Content: Iodide itself can act as a catalyst poison by strongly coordinating to the palladium center, potentially leading to the formation of inactive palladium iodide species or interfering with the catalytic cycle.
-
Substrate-Related Side Reactions: The high reactivity can lead to side reactions, such as homocoupling or dehalogenation, which can consume the active catalyst or generate byproducts that inhibit the reaction.
-
Impurities: Synthesis of this compound can sometimes introduce impurities that are detrimental to palladium catalysts.[1] Trace amounts of sulfur or other coordinating species can irreversibly bind to the catalyst.[1]
Q2: What are the most common palladium-catalyzed reactions where this compound is used?
A2: The most common applications are cross-coupling reactions that form new carbon-carbon bonds. These include:
-
Sonogashira Coupling: For the introduction of alkynyl groups.[2]
-
Suzuki-Miyaura Coupling: For coupling with boronic acids to form biaryl structures.[2]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[2]
Q3: What does the formation of "palladium black" signify, and how can it be prevented?
A3: The appearance of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[3] It signifies that the active, soluble Pd(0) catalyst has agglomerated into inactive metallic palladium nanoparticles.[3] This can be caused by:
-
High reaction temperatures.[4]
-
Presence of impurities.[4]
-
An inappropriate ligand-to-palladium ratio.[4]
-
Oxidation of the Pd(0) catalyst.[3]
To prevent this, ensure rigorous degassing of solvents to remove oxygen, use appropriate stabilizing ligands, and carefully control the reaction temperature.[3][4]
Q4: Can excess iodide from the substrate poison the catalyst?
A4: Yes, while iodide is a necessary leaving group, a high concentration of iodide anions in the reaction mixture can be detrimental. Iodide can coordinate strongly to the palladium center, potentially forming inactive bridged binuclear palladium complexes or other stable species that are slow to re-enter the catalytic cycle.[5] This is a delicate balance, as iodide is also involved in the catalytic cycle itself.
Troubleshooting Guides
This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound has stalled or resulted in a very low yield. What are the likely causes related to catalyst poisoning?
Answer: Low conversion is a common problem and can often be traced back to catalyst deactivation. The primary suspects are:
-
Inactive Catalyst: The palladium catalyst may be oxidized or improperly activated. Ensure you are using a high-quality catalyst and that any Pd(II) precatalyst is effectively reduced to the active Pd(0) species in situ.[6]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[3] It can also promote unwanted side reactions like the homocoupling of coupling partners (e.g., Glaser coupling in Sonogashira reactions).[1]
-
Impurities in Reagents or Solvents: Trace impurities, particularly sulfur or nitrogen-containing compounds, can act as potent catalyst poisons.[1][7] Use high-purity, anhydrous, and freshly degassed solvents.[1]
-
Excessive Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition into palladium black.[4]
Troubleshooting Workflow: Low Yield
Issue 2: Significant Formation of Side Products
Question: My reaction produces a complex mixture with significant amounts of homocoupled products or dehalogenated starting material. How can I improve selectivity?
Answer: The formation of side products indicates that alternative reaction pathways are competing with your desired cross-coupling.
-
Homocoupling: This is especially common in Sonogashira reactions (Glaser coupling) and Suzuki reactions.[6]
-
Solution (Sonogashira): Ensure strictly anaerobic (oxygen-free) conditions. If using a copper co-catalyst, ensure it is from a high-purity source as copper promotes this side reaction.[1][8]
-
Solution (Suzuki): Rigorously degas all reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[9]
-
-
Dehalogenation (Proto-deiodination): The replacement of an iodine atom with hydrogen can occur, particularly in the presence of a hydrogen source and a strong base.
-
Solution: Use a milder base if possible and ensure all reagents and solvents are anhydrous.[1]
-
Data Presentation
Quantitative data for reactions involving this compound is scarce in readily available literature. The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of structurally similar polychlorinated aryl iodides, which can serve as a starting point for optimization.[6]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3 mol%) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 70-85 | A traditional and reliable catalyst system.[2] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | For sterically hindered or electron-deficient substrates.[6] |
Table 2: Typical Conditions for Sonogashira Coupling
| Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 65 | 12 | 80-95 | Standard conditions; requires strict anaerobic setup.[2] |
| Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | Et₃N | THF | 65 | 12 | 75-90 | Alternative Pd source for the standard reaction.[2] |
Table 3: Typical Conditions for Heck Coupling
| Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 65-80 | Common conditions for aryl iodides.[2] |
Experimental Protocols
The following protocols are adapted from literature procedures for the structurally similar 1,2,4,5-tetrachloro-3-iodobenzene and should serve as a robust starting point for experiments with this compound.[2]
Protocol 1: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a finely powdered base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add degassed solvents (e.g., Toluene, 10 mL, and Water, 2 mL) via syringe.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and stir vigorously for 12-16 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira. Catalyst poisoning can interfere with any of these steps, most commonly the oxidative addition or the stability of the active Pd(0) species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 1,2,4,5-Tetraiodobenzene vs. 1,2,4,5-Tetrabromobenzene in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the intricate process of drug development and materials science, the choice of building blocks is paramount. The reactivity of starting materials can significantly influence reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides an objective comparison of the reactivity of 1,2,4,5-tetraiodobenzene and 1,2,4,5-tetrabromobenzene, two important polyhalogenated aromatic compounds, with a focus on their performance in key cross-coupling reactions.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This crucial distinction dictates that this compound is generally a more reactive substrate in transition metal-catalyzed cross-coupling reactions. The oxidative addition step, often the rate-determining step in many catalytic cycles, proceeds more readily with aryl iodides. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields when compared to their bromo-analogues.[1][2][3]
Quantitative Reactivity Comparison
The following table summarizes the expected relative performance of this compound and 1,2,4,5-tetrabromobenzene in common cross-coupling reactions based on established principles of aryl halide reactivity. While direct head-to-head comparative data under identical conditions is scarce in published literature, the yields for the tetraiodobenzene are estimated based on the high reactivity of structurally similar polyiodinated aromatic compounds.
| Reaction Type | This compound | 1,2,4,5-Tetrabromobenzene | Key Observations |
| Suzuki-Miyaura Coupling | Higher Yield (est. >90%)[1][2] | Moderate to High Yield | This compound is expected to react under milder conditions and with lower catalyst loadings. |
| Sonogashira Coupling | Higher Yield (est. >90%)[1][2] | Moderate to High Yield | The enhanced reactivity of the C-I bond is particularly advantageous, sometimes allowing for copper-free conditions.[1][2] |
| Ullmann Homocoupling | More facile reaction | Requires higher temperatures | Aryl iodides are generally more reactive in traditional Ullmann couplings.[4][5] |
Experimental Protocols
Detailed experimental methodologies for key cross-coupling reactions are provided below. These are representative protocols and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: A Representative Protocol
This protocol is adapted for a generic polyhalogenated benzene and is applicable to both substrates, with the expectation of higher efficiency for this compound.
Materials:
-
1,2,4,5-tetrahalogenated benzene (1.0 mmol)
-
Arylboronic acid (4.4 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (8.0 mmol)
-
Toluene/Water (4:1 mixture, 20 mL)
Procedure:
-
To a Schlenk flask, add the 1,2,4,5-tetrahalogenated benzene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2]
Sonogashira Coupling: A Representative Protocol
This protocol outlines a typical Sonogashira coupling. This compound would be expected to react more rapidly and provide a higher yield.
Materials:
-
1,2,4,5-tetrahalogenated benzene (1.0 mmol)
-
Terminal alkyne (4.4 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.04 mmol)
-
Copper(I) iodide (CuI) (0.08 mmol)
-
Triethylamine (Et₃N) (10 mL)
-
Anhydrous THF (20 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1,2,4,5-tetrahalogenated benzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or GC-MS.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Ullmann Homocoupling: A Representative Protocol
The classic Ullmann reaction requires stoichiometric copper and high temperatures. Aryl iodides are the preferred substrates for this transformation.
Materials:
-
1,2,4,5-tetrahalogenated benzene (1.0 mmol)
-
Copper powder (activated) (4.0 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a sealed tube, combine the 1,2,4,5-tetrahalogenated benzene and activated copper powder.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 150-200°C for 24-48 hours.
-
After cooling, filter the reaction mixture to remove copper residues.
-
Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by crystallization or column chromatography.[5][6]
Visualizing Reactivity and Workflows
The following diagrams illustrate the fundamental principles of reactivity and a generalized workflow for cross-coupling reactions.
Caption: Fundamental principle governing reactivity.
Caption: Generalized experimental workflow.
Conclusion
For researchers and professionals in drug development and materials science, understanding the nuances of substrate reactivity is critical for efficient and successful synthesis. This compound consistently presents as the more reactive and, therefore, often more desirable substrate in palladium and copper-catalyzed cross-coupling reactions when compared to 1,2,4,5-tetrabromobenzene. This heightened reactivity, stemming from the weaker carbon-iodine bond, can lead to more favorable reaction kinetics, milder conditions, and improved yields, making it a powerful tool in the construction of complex molecular architectures.
References
The Ascendancy of Iodine: 1,2,4,5-Tetraiodobenzene and its Analogs as a Superior Alternative to Halogenated Linkers in Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development, the quest for novel materials with tunable properties is incessant. In the realm of metal-organic frameworks (MOFs), the functionalization of organic linkers is a key strategy to modulate their physicochemical characteristics. While fluorinated, chlorinated, and brominated linkers have been extensively studied, iodo-functionalized linkers, exemplified by the potential of 1,2,4,5-tetraiodobenzene, are emerging as a compelling alternative, offering unique advantages in stability, selectivity, and catalytic activity.
This guide provides a comprehensive comparison of MOFs functionalized with iodo-linkers against their other halogenated counterparts. We present a synthesis of experimental data, detailed methodologies, and visual representations of key concepts to inform the design and application of next-generation MOFs.
Performance Comparison: Iodo-Functionalized MOFs vs. Other Halogenated Analogues
The choice of halogen substituent on the organic linker profoundly influences the properties of the resulting MOF. The following tables summarize key performance metrics for isostructural MOFs, highlighting the distinct impact of iodination.
Table 1: Comparison of Physicochemical Properties of Halogenated UiO-66 Derivatives
| Property | UiO-66-H | UiO-66-F | UiO-66-Cl | UiO-66-Br | UiO-66-I | UiO-66-I₂ |
| BET Surface Area (m²/g) | ~1200 | ~1100 | ~1050 | ~950 | ~850 | ~500 |
| Pore Volume (cm³/g) | ~0.50 | ~0.45 | ~0.42 | ~0.38 | ~0.33 | 0.23 |
| Thermal Stability (°C) | ~500 | ~500 | ~480 | ~470 | ~450 | Not Reported |
| Band Gap (eV) | 4.1 | 4.1 | 4.0 | 3.9 | 3.7 | Not Reported |
Data compiled from theoretical and experimental studies on UiO-66 and its derivatives.[1][2][3]
Table 2: CO₂ Adsorption Capacities in Halogenated MOFs
| MOF Series | Linker Functionalization | CO₂ Uptake (mmol/g) at 298 K, 1 bar | Reference |
| JUK-8X | -F | ~2.0 | [4] |
| -Cl | ~2.0 | [4] | |
| -Br | ~2.5 | [4] | |
| -I | ~2.8 | [4] | |
| MIL-53(Al) | -Cl | Lower than -H | [5] |
| -Br | Lower than -H | [5] |
Note: The JUK-8X series demonstrates a counterintuitive increase in CO₂ loading with larger halogen atoms, showcasing the unique potential of iodo-functionalization.[2][4]
Experimental Protocols: Synthesis of Halogenated MOFs
The following protocols provide a general framework for the synthesis of halogenated MOFs, with specific examples for iodo- and fluoro-functionalized frameworks.
General Synthesis of Halogenated UiO-66
A representative method for synthesizing halogenated UiO-66 involves the solvothermal reaction of a zirconium salt with the corresponding halogenated terephthalic acid.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Halogenated terephthalic acid (e.g., 2-iodoterephthalic acid, 2-fluoroterephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Benzoic acid or Hydrochloric acid)
Procedure:
-
Dissolve ZrCl₄ and the halogenated terephthalic acid in DMF in a Teflon-lined autoclave.
-
Add the modulator to the solution. The modulator helps to control the crystallinity and defect density of the MOF.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically 120-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.
-
The product is washed with fresh DMF and then a lower-boiling solvent (e.g., ethanol or acetone) to remove unreacted precursors and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to yield the porous MOF.
Synthesis of a Lanthanide MOF with 5-Iodoisophthalate Linker
This protocol is adapted from the synthesis of a Gd-based MOF with an iodo-functionalized linker.[6]
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
5-iodoisophthalic acid (5-iipH₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve GdCl₃·6H₂O (12.7 mg, 0.034 mmol) and 5-iipH₂ (15 mg, 0.051 mmol) in 1 mL of DMF.
-
Transfer the solution to a Pasteur pipette and seal it.
-
Heat the sealed pipette at 120 °C for 2 days, followed by slow cooling to room temperature.
-
Crystals of the iodo-functionalized MOF are formed and can be isolated.
Visualizing the Rationale: Synthesis Workflow and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and concepts discussed in this guide.
References
- 1. Development of high refractive index UiO-66 framework derivatives via ligand halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mixed-linker UiO-66: structure–property relationships revealed by a combination of high-resolution powder X-ray diffraction and density functional theory calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tailoring the gas separation efficiency of metal organic framework ZIF-8 through metal substitution: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for 1,2,4,5-Tetraiodobenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polyiodinated aromatic compounds is a critical step in the synthesis of advanced materials, complex organic molecules, and pharmaceutical intermediates. 1,2,4,5-tetraiodobenzene stands out as a versatile building block, offering four reactive sites for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a crucial parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions involving this compound, supported by available experimental data.
Due to the limited availability of direct head-to-head comparative studies on this compound, this guide incorporates data from the closely related substrate, 1,2,4,5-tetrachloro-3,6-diiodobenzene, to infer relative catalyst performance. The reactivity of the carbon-iodine bond is significantly higher than that of carbon-bromine or carbon-chlorine bonds, making selective coupling at the iodine positions of these molecules highly efficient.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Heck coupling reactions. The data for the analogous substrate, 1,2,4,5-tetrachloro-3,6-diiodobenzene, provides a valuable reference for catalyst selection.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of an Analogous Polyhalogenated Benzene
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90[1] |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 110 | 24 | 60-70[1] |
*Yields are estimated for the coupling of 1,2,4,5-tetrachloro-3,6-diiodobenzene with an arylboronic acid.[1]
Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound and an Analogous Substrate
| Substrate | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 65 | 12 | 86[2] |
| 1,2,4,5-Tetrachloro-3,6-diiodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | >95[1] |
Table 3: Comparison of Palladium Catalysts for the Heck Reaction of an Analogous Polyhalogenated Benzene
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 80 | 8 | >90[1] |
| Pd₂(dba)₃ / PCy₃ | K₂CO₃ | Dioxane | 120 | 24 | 50-60[1] |
*Yields are estimated for the coupling of 1,2,4,5-tetrachloro-3,6-diiodobenzene with an alkene.[1]
Experimental Protocols
Detailed experimental methodologies for the key coupling reactions are provided below. These protocols are based on procedures for this compound and its closely related analogue.
Suzuki-Miyaura Coupling Protocol (Adapted for this compound)
This protocol is based on a general procedure for the Suzuki-Miyaura coupling of polyhalogenated benzenes.[1]
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (4.4 mmol for full substitution), and potassium carbonate (8.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol for this compound
This protocol is for the synthesis of 1,2,4,5-tetrakis(phenylethynyl)benzene.[2]
-
Reaction Setup: In a 50 mL flask, charge this compound (e.g., 0.5 mmol), phenylacetylene (2.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 mmol), and copper(I) iodide (CuI) (0.06 mmol).
-
Solvent and Base Addition: Add diisopropylamine (3 mL) and toluene (20 mL).
-
Reaction: Heat the mixture at 65°C for 12 hours.
-
Work-up: Pour the reaction mixture into an aqueous solution of ammonium chloride. Collect the resulting precipitate by filtration.
-
Purification: Wash the crude product with water, ethyl acetate, and dichloromethane to yield the purified product.
Heck Coupling Protocol (Adapted for this compound)
This protocol is based on a general procedure for the Heck coupling of a similar polyhalogenated benzene.[1]
-
Reaction Setup: In an oven-dried reaction vessel, dissolve this compound (1.0 mmol), the desired alkene (4.4 mmol for full substitution), palladium(II) acetate (Pd(OAc)₂) (0.04 mmol), and tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.08 mmol) in anhydrous DMF (10 mL).
-
Inert Atmosphere: Degas the mixture with argon.
-
Reaction: Heat the reaction to 80°C for 8-16 hours.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water (20 mL). Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions and a typical experimental workflow.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
References
Validating Theoretical Models of 1,2,4,5-Tetraiodobenzene Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and predicting the reactivity of highly functionalized aromatic compounds is crucial for the efficient design of synthetic pathways. This guide provides a comparative analysis of experimental data and theoretical models for the reactivity of 1,2,4,5-tetraiodobenzene, a versatile building block in organic synthesis.
The reactivity of this compound is dominated by the lability of its four carbon-iodine (C-I) bonds, making it an excellent substrate for various cross-coupling reactions. This guide focuses on two of the most synthetically important transformations: the Sonogashira and Suzuki-Miyaura coupling reactions. Due to the limited availability of specific experimental data for this compound, this guide will leverage data from the closely related and structurally similar compound, 1,2,4,5-tetrachloro-3,6-diiodobenzene, as a representative model for the reactivity of C-I bonds in a polyhalogenated benzene ring.
Performance in Cross-Coupling Reactions: A Quantitative Comparison
The efficiency of cross-coupling reactions is highly dependent on the nature of the halide. The general trend for reactivity in palladium-catalyzed couplings is I > Br > Cl >> F, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. This trend is clearly illustrated in the context of Suzuki-Miyaura and Sonogashira reactions.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 1,2,4,5-Tetrachloro-3,6-diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 90 | 12 | >90 (Estimated)[1] |
| Suzuki-Miyaura | 1,2,4,5-Tetrachlorobenzene | Phenylboronic acid | Pd₂(dba)₃, cataCXium A, K₃PO₄ | Toluene | 110 | 24 | 99[2] |
| Sonogashira | 1,2,4,5-Tetrachloro-3,6-diiodobenzene | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | Room Temp. | 6 | >95 (Estimated)[1] |
| Sonogashira | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | THF-DMA | 75 | 72 | <2[1] |
Note: Yields for 1,2,4,5-tetrachloro-3,6-diiodobenzene are estimated based on its high reactivity in similar reactions.[1]
Theoretical Models of Reactivity
The reactivity of aryl halides in cross-coupling reactions can be rationalized and predicted using computational chemistry, particularly Density Functional Theory (DFT). Theoretical models can elucidate reaction mechanisms, predict reaction energies, and calculate activation barriers, providing valuable insights that complement experimental findings.
Key theoretical concepts that help in understanding the reactivity of this compound include:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than C-Br and C-Cl bonds, leading to a lower activation barrier for the initial oxidative addition step in the catalytic cycle of cross-coupling reactions. This is the primary reason for the high reactivity of iodoarenes.
-
Oxidative Addition Energetics: DFT calculations can model the oxidative addition of the aryl iodide to the palladium(0) catalyst. The calculated energy barrier for this step is expected to be significantly lower for this compound compared to its chlorinated or brominated analogs.
-
Ligand Effects: Theoretical models can predict how different phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst influence the energetics of the catalytic cycle, helping in the rational selection of ligands for optimal performance.
-
Substituent Effects: The four iodine atoms on the benzene ring are electron-withdrawing through induction but can also be weak π-donors. Computational models can dissect these electronic effects to predict how they influence the reactivity at each C-I bond, especially in cases of partial substitution.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon existing research. Below are representative protocols for Sonogashira and Suzuki-Miyaura coupling reactions, adapted for this compound based on procedures for similar polyhalogenated aryl iodides.
Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes the synthesis of a tetra-alkynylated benzene derivative.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol per C-I bond), and CuI (0.04 mmol per C-I bond).[3]
-
Add anhydrous THF (20 mL) and triethylamine (3.0 mmol per C-I bond).[3]
-
Add the terminal alkyne (1.2 mmol per C-I bond) dropwise to the stirred mixture.[3]
-
Stir the reaction mixture at room temperature for 6-12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines the synthesis of a tetra-arylated benzene derivative.
Materials:
-
This compound
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol per C-I bond), Pd(PPh₃)₄ (0.03 mmol per C-I bond), and K₂CO₃ (2.0 mmol per C-I bond).[1]
-
Add a 4:1 mixture of toluene and water (20 mL).[1]
-
Degas the mixture with a stream of argon for 15 minutes.[1]
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours.[1]
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Sonogashira and Suzuki-Miyaura cross-coupling reactions.
Conclusion
While direct and comprehensive experimental data for the reactivity of this compound is limited, the available information for structurally similar compounds, combined with established theoretical principles, provides a strong basis for predicting its behavior in key synthetic transformations. The high reactivity of the C-I bonds makes it a superior substrate for palladium-catalyzed cross-coupling reactions compared to its chloro- and bromo-analogs. Future experimental studies providing precise kinetic and yield data for this compound, coupled with specific DFT calculations, would be invaluable for a more rigorous validation of theoretical models and would further enable the rational design of complex molecular architectures.
References
A Comparative Guide to the Performance of COFs Synthesized from Iodo vs. Bromo Precursors
For researchers and professionals in materials science and drug development, the choice of precursors is a critical determinant of the final properties and performance of Covalent Organic Frameworks (COFs). Among the various building blocks used for COF synthesis, halogenated precursors, particularly those bearing iodo and bromo substituents, are frequently employed in coupling reactions to form the porous framework. This guide provides an objective comparison of the performance of COFs synthesized from iodo versus bromo precursors, drawing upon fundamental principles of organic chemistry and catalysis, and supported by general observations from the synthesis of related porous organic polymers.
While direct, head-to-head experimental comparisons for the same COF synthesized from both iodo and bromo precursors are not extensively documented in the literature, a robust comparative analysis can be constructed based on the well-established reactivity trends of aryl halides.
Theoretical and Practical Performance Comparison
The primary difference between iodo and bromo precursors lies in the carbon-halogen bond strength, which follows the trend C-Br > C-I. This difference in bond energy has a cascading effect on the synthesis and properties of the resulting COFs.
Reactivity and Reaction Conditions
Aryl iodides are generally more reactive than aryl bromides in common cross-coupling reactions used for COF synthesis, such as Suzuki and Ullmann couplings. The weaker C-I bond is more readily cleaved, facilitating lower activation energies for the rate-determining oxidative addition step in many catalytic cycles. This increased reactivity often translates to:
-
Milder Reaction Conditions: Syntheses using iodo precursors may proceed at lower temperatures and shorter reaction times. This is advantageous for preserving thermally sensitive functional groups on the monomer units.
-
Catalyst Loading: The higher reactivity of iodo-precursors might allow for lower catalyst loadings to achieve comparable reaction rates to their bromo-analogues, potentially reducing costs and metal contamination in the final product.
Conversely, the higher stability of the C-Br bond necessitates more forcing reaction conditions, such as higher temperatures or more active catalysts, which could limit the functional group tolerance of the synthesis.
Impact on Crystallinity and Defect Formation
The rate of polymerization, influenced by the reactivity of the precursors, can have a profound impact on the crystallinity of the resulting COF.
-
Iodo Precursors: The high reactivity of iodo-functionalized monomers can lead to very fast polymerization rates. If not carefully controlled, this can result in the rapid formation of amorphous or poorly crystalline materials, as the framework locks into a disordered state before it has time to self-correct into a thermodynamically stable, crystalline structure.
-
Bromo Precursors: The comparatively moderate reactivity of bromo-precursors can be advantageous for achieving high crystallinity. Slower reaction rates can allow for a greater degree of reversibility in the bond-forming reactions, a key factor in the "error-checking" and self-healing processes that lead to well-ordered, crystalline frameworks.
Side reactions are another important consideration. The harsher conditions often required for bromo-precursors could potentially lead to a higher incidence of side reactions, which can introduce defects into the COF lattice, negatively impacting its porosity and long-range order.
Yield and Purity
In general, for many cross-coupling reactions, the use of more reactive aryl iodides can lead to higher yields of the desired product under a given set of conditions. However, the propensity for rapid, uncontrolled polymerization can also lead to the formation of insoluble, amorphous byproducts, which can complicate purification and reduce the isolated yield of the crystalline COF. Bromo-precursors, with their more controlled reactivity, may offer a more reliable route to a pure, crystalline product, albeit sometimes with a lower overall yield.
Data Presentation: A Qualitative and Illustrative Comparison
Due to the lack of direct quantitative comparative data in the literature for a single COF system, the following table summarizes the expected qualitative and illustrative performance differences based on established chemical principles.
| Performance Metric | Iodo Precursors | Bromo Precursors | Rationale |
| Reaction Rate | Faster | Slower | Weaker C-I bond leads to lower activation energy for bond cleavage. |
| Optimal Reaction Temp. | Lower | Higher | Higher energy input is needed to cleave the stronger C-Br bond. |
| Yield (Theoretical) | Potentially Higher | Potentially Lower | Higher reactivity can lead to more complete conversion of monomers. |
| Crystallinity | Variable; risk of amorphous product | Often higher and more readily achieved | Slower, more controlled reaction allows for better structural ordering. |
| Defect Density | Potentially lower under mild conditions | Potentially higher due to harsher conditions | Milder conditions for iodo-precursors can minimize side reactions. |
| Monomer Cost & Availability | Higher & Less Common | Lower & More Common | Based on general availability of halogenated organic compounds. |
| Functional Group Tolerance | Generally Higher | Generally Lower | Milder reaction conditions are compatible with a wider range of functional groups. |
Experimental Protocols: General Methodologies for COF Synthesis via Suzuki and Ullmann Coupling
The following are generalized experimental protocols for the synthesis of COFs using halogenated precursors. Specific conditions will vary depending on the target COF and the specific monomers used.
Suzuki Coupling Protocol
-
Monomer Preparation: The halogenated (iodo or bromo) and boronic acid-functionalized monomers are synthesized and purified according to established literature procedures.
-
Reaction Setup: In a Schlenk tube, the halogenated monomer, the boronic acid monomer, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base) are combined in a suitable solvent system (e.g., a mixture of dioxane and water, or DMF).
-
Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 150 °C for 24 to 72 hours.
-
Workup and Purification: After cooling to room temperature, the solid product is collected by filtration, washed extensively with various solvents (e.g., water, acetone, THF, and chloroform) to remove unreacted monomers, catalyst residues, and soluble oligomers. The product is then dried under vacuum to yield the pure COF.
Ullmann Coupling Protocol
-
Monomer Preparation: The iodo- or bromo-functionalized monomers are synthesized and purified.
-
Reaction Setup: In a reaction vessel, the halogenated monomer is combined with a copper catalyst (e.g., CuI, Cu(OAc)₂, or copper powder) and often a ligand (e.g., 1,10-phenanthroline or an N,N'-disubstituted ethylenediamine) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling point solvent (e.g., DMF, DMAc, or nitrobenzene).
-
Reaction: The mixture is heated under an inert atmosphere at a high temperature, typically between 150 and 250 °C, for 24 to 96 hours.
-
Workup and Purification: The workup procedure is similar to that for the Suzuki coupling, involving filtration and extensive washing of the solid product with various solvents to remove impurities. The final COF product is obtained after drying under vacuum.
Visualization of Synthetic Logic
The following diagrams illustrate the logical flow of the synthesis and the factors influencing the choice between iodo and bromo precursors.
Caption: Logical flow from precursor choice to COF performance.
Caption: Relationship between precursor reactivity and final material crystallinity.
Harnessing the Heavy Atom: A Comparative Guide to the Impact of Iodine Substitution on Organic Material Properties
For researchers and professionals in materials science and drug development, the strategic modification of organic molecules is a cornerstone of innovation. Among the various chemical modifications, the substitution of hydrogen with iodine, a heavy halogen, stands out as a powerful tool to modulate the optoelectronic and photophysical properties of organic materials. This guide provides a comprehensive comparison of the effects of iodine substitution across a range of organic materials, supported by experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of this impactful chemical strategy.
The introduction of iodine into an organic framework can induce significant changes in a material's properties due to the "heavy atom effect." This effect primarily enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). This has profound implications for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and photodynamic therapy. Furthermore, iodine's electron-withdrawing nature and large atomic radius can alter molecular packing, charge transport, and optical characteristics.
Quantitative Comparison of Iodine Substitution Effects
The following tables summarize the key performance changes observed in various organic materials upon iodine substitution or doping. These datasets provide a clear, quantitative comparison for researchers to evaluate the potential impact of iodination on their own systems.
Table 1: Optoelectronic Properties
| Organic Material | Iodine Concentration | Property | Pristine Value | Iodinated Value | % Change | Reference |
| Poly(3-hexylthiophene) (P3HT) | 5% mole ratio | Inter-layer Gap | - | ~6.5 nm | - | [1] |
| Polyterpenol | Doped | Conductivity | 5.05 × 10⁻⁸ S/cm | 1.20 × 10⁻⁶ S/cm | +237515% | [2] |
| Indirect Band Gap | 2.82 eV | 1.64 eV | -42% | [2] | ||
| Refractive Index (@500nm) | 1.54 | 1.70 | +10% | [2] | ||
| p-DTS(FBTTh2)2 | 1 wt% | Hole Mobility | - | - | +54% | [3] |
| Copper Oxide (CuO) | Doped | Hall Mobility | 5.13 cm²/Vs | 10.27 cm²/Vs | +100% | [4] |
| Electrical Resistivity | 10.35 Ω·cm | 1.41 Ω·cm | -86% | [4] | ||
| Hole Concentration | 1.78 × 10¹³ cm⁻³ | 14.73 × 10¹³ cm⁻³ | +727% | [4] |
Table 2: Photophysical Properties (Heavy Atom Effect)
| Organic Material | Iodine Substitution | Property | Pristine Value | Iodinated Value | Factor Increase | Reference |
| 1,3-bis(N-carbazolyl)benzene (mCP) | Single Iodine | Intersystem Crossing (ISC) Rate (k_ISC) | (5.3 ± 0.4) × 10⁷ s⁻¹ | - | ~3x greater than mCP-Br | [5] |
| Reverse Intersystem Crossing (RISC) Rate | (8.1 ± 0.8) × 10³ s⁻¹ | (3.3 ± 0.1) × 10⁴ s⁻¹ | ~4 | [5] | ||
| Metallocorroles | Iodinated | Intersystem Crossing (ISC) | Nanoseconds | 15-24 ps | up to 200x | [6][7][8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Synthesis and Doping Procedures
-
Iodine Doping of P3HT and P3HT:PCBM Composites : Solutions of P3HT and P3HT:PCBM in dichlorobenzene were prepared.[1] Various concentrations of iodine were then added to these solutions to achieve the desired doping levels.[1]
-
Iodine Doping of Polyterpenol Thin Films : Polyterpenol thin films were exposed to iodine vapors in situ.[2] The level of doping was controlled by the exposure time and the vapor pressure of the iodine.[2]
-
Iodine Doping of p-DTS(FBTTh2)2 Thin Films : Thin films of p-DTS(FBTTh2)2 were fabricated with varying weight percentages of iodine (1-5 wt%).[3]
-
Synthesis of Iodinated mCP : Halogen-substituted mCP derivatives were synthesized, including those with a single iodine atom (mCP-I) on the central phenyl ring.[5]
-
Iodination of Metallocorroles : Facile procedures were developed for the selective iodination of aluminum and gallium corroles.[6]
-
Iodine Doping of Copper Oxide (CuO) Thin Films : Solution-processed CuO semiconductor films were fabricated using copper(II) acetate hydrate as a precursor.[4] Iodine doping was performed by exposing the films to vapor sublimated from solid iodine.[4]
Characterization Techniques
-
UV-Vis Spectroscopy : Used to determine the optical absorption properties and band gap of the materials.[1]
-
Photoluminescence (PL) Spectroscopy : Employed to measure the fluorescence and phosphorescence spectra, providing insights into the emissive properties and the efficiency of intersystem crossing.[1][5]
-
X-ray Diffraction (XRD) : Utilized to investigate the crystalline structure and molecular packing of the organic thin films.[1]
-
Atomic Force Microscopy (AFM) : Used to characterize the surface morphology of the thin films.[3]
-
Electrical Characterization : Techniques such as field-effect transistor (FET) measurements were used to determine charge carrier mobility and conductivity.[3][4] Hall effect measurements were used to determine hole concentration and resistivity.[4]
-
Spectroscopic Ellipsometry : Used to determine the refractive index and extinction coefficient of thin films.[2]
-
Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) : Employed to analyze the chemical structure and elemental composition of the materials.[2]
Visualizing the Impact and Workflow
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the impact of iodine substitution.
Caption: The heavy atom effect of iodine on photophysical pathways.
Conclusion
The substitution of iodine into organic materials offers a versatile and potent method for tuning their electronic, optical, and photophysical properties. As demonstrated by the compiled data, iodination can dramatically increase conductivity and charge carrier mobility, modulate band gaps and refractive indices, and significantly enhance intersystem crossing rates. These modifications are critical for the advancement of a wide array of technologies, from more efficient solar cells and OLEDs to novel phototherapeutics. The provided experimental frameworks and visual guides serve as a valuable resource for researchers looking to explore the transformative potential of iodine in their own work.
References
- 1. Properties and mechanisms of iodine doped of P3HT and P3HT/PCBM composites [aimspress.com]
- 2. Effects of Iodine Doping on Optoelectronic and Chemical Properties of Polyterpenol Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodinated Aluminum(III) Corroles with Long-Lived Triplet Excited States [authors.library.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
comparative analysis of reaction kinetics for different polyhalogenated benzenes
A deep dive into the reaction kinetics of polyhalogenated benzenes reveals significant disparities in their reactivity, primarily influenced by the nature of the halogen substituent and the specific reaction conditions. This guide provides a comparative analysis of the reaction kinetics for different polyhalogenated benzenes, focusing on reductive dehalogenation, catalytic oxidation, and reactions with hydroxyl radicals, supported by experimental data and detailed protocols.
This analysis is critical for researchers, scientists, and professionals in drug development and environmental remediation, where understanding the persistence and transformation of these compounds is paramount. The following sections summarize quantitative kinetic data, outline experimental methodologies, and visualize key processes to facilitate a clear comparison.
Comparative Kinetic Data
The reactivity of polyhalogenated benzenes is fundamentally tied to the carbon-halogen bond strength, which decreases in the order of C-F > C-Cl > C-Br > C-I. This trend is a key determinant in reactions where the cleavage of this bond is the rate-determining step.
Reductive Dehalogenation
Reductive dehalogenation is a crucial pathway for the environmental degradation of polyhalogenated benzenes. Studies comparing polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) using nanoscale zerovalent iron (nZVI) and palladized nZVI (nZVI/Pd) have demonstrated that the ease of dehalogenation aligns with the carbon-halogen bond dissociation energy.[1] Specifically, the C-Br bond (approximately 67 kcal/mol) is weaker than the C-Cl bond (approximately 81 kcal/mol), leading to significantly faster degradation of brominated compounds.[1]
Similarly, a comparative study on the hydrodehalogenation of various polyhalogenated benzenes using a Rh/Al2O3 catalyst under mild conditions showed that while all monohalobenzenes degraded at similar rates, the weaker carbon-halogen bond was preferentially broken in molecules with multiple, different halogen substituents.[2] However, this study also highlighted that for polyfluorinated and polychlorinated benzenes, the degradation rates decreased with an increasing number of halogen substituents, suggesting that steric hindrance and electronic effects also play a significant role.[2]
| Compound Class | Reaction System | Rate Constant (k) | Key Findings |
| Polybrominated Diphenyl Ethers (PBDEs) | nZVI/Pd | Iron-normalized rate constants were 2-4 orders of magnitude greater than for nZVI alone.[1] | Debromination is significantly faster than dechlorination.[1] |
| Polychlorinated Biphenyls (PCBs) | nZVI/Pd | PCB 21 reduction was 100 times slower than BDE 21.[1] | Palladization increased the dechlorination rate of PCB 21 by 500 times compared to nZVI.[1] |
| Polyfluorinated Benzenes | Rh/Al2O3 and H2 | Degradation half-lives ranged from 11 to 42 minutes.[2] | Slower degradation with an increasing number of fluorine atoms.[2] |
| Polychlorinated Benzenes | Rh/Al2O3 and H2 | Degradation rates decreased with increasing chlorine substitution.[2] | Removal of chlorine substituents is sterically driven.[2] |
Catalytic Oxidation
The catalytic oxidation of halogenated benzenes is a common method for their destruction. A comparative kinetic study of benzene, chlorobenzene, and bromobenzene over a V₂O₅–WO₃/TiO₂ catalyst revealed the following order of reactivity: bromobenzene > chlorobenzene > benzene.[3][4][5] This suggests that the presence of a halogen atom, particularly a less electronegative one like bromine, facilitates the oxidation process. The apparent activation energies for these reactions were found to be in the range of 18–32 kJ/mol.[3]
| Compound | Catalyst | Apparent Activation Energy (Ea) | Key Findings |
| Benzene | V₂O₅–WO₃/TiO₂ | 18–32 kJ/mol[3] | Least reactive among the three compounds tested.[3][4][5] |
| Chlorobenzene | V₂O₅–WO₃/TiO₂ | 18–32 kJ/mol[3] | More reactive than benzene.[3][4][5] |
| Bromobenzene | V₂O₅–WO₃/TiO₂ | 18–32 kJ/mol[3] | Most reactive among the three compounds tested.[3][4][5] |
Reaction with Hydroxyl Radicals
Hydroxyl radicals (•OH) are highly reactive species that play a significant role in the atmospheric and aqueous degradation of organic pollutants. Rate constants for the reaction of •OH with various halogenated benzenes have been determined using relative rate methods. Generally, reactions of •OH with aromatic compounds occur at nearly diffusion-controlled rates in water.[6]
| Compound | Rate Constant (k) (M⁻¹s⁻¹) |
| Benzene | 7.9 x 10⁹ |
| Chlorobenzene | 6.5 x 10⁹ |
| Bromobenzene | 6.2 x 10⁹ |
| Fluorobenzene | 5.5 x 10⁹ |
| Iodobenzene | 6.0 x 10⁹ |
Experimental Protocols
Reductive Dehalogenation with nZVI/Pd
Objective: To compare the reductive dehalogenation rates of different polyhalogenated aromatic compounds.
Materials:
-
Nanoscale zerovalent iron (nZVI)
-
Palladium standard solution
-
Target polyhalogenated compounds (e.g., PBDEs, PCBs)
-
Methanol (solvent)
-
Deionized water
-
Serum bottles
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Synthesis of nZVI/Pd: A stock suspension of nZVI is prepared. A palladium standard solution is added to the nZVI suspension to achieve the desired palladium loading. The mixture is shaken to ensure uniform coating of palladium on the nZVI particles.
-
Reaction Setup: The dehalogenation reactions are carried out in serum bottles. A specific amount of nZVI or nZVI/Pd is added to each bottle. The target polyhalogenated compound, dissolved in methanol, is then added. The bottles are filled with deionized water, leaving no headspace, and then sealed.
-
Kinetic Study: The bottles are placed on a shaker to ensure continuous mixing. At predetermined time intervals, samples are withdrawn. The reaction is quenched by adding a suitable solvent and extracting the remaining polyhalogenated compounds and their degradation products.
-
Analysis: The extracted samples are analyzed by GC-MS to determine the concentration of the parent compound and its dehalogenated products over time.
-
Data Analysis: The disappearance of the parent compound is modeled using pseudo-first-order kinetics to determine the observed rate constant (k_obs). The iron-normalized rate constant is calculated to compare the reactivity across different experiments.
Catalytic Oxidation over V₂O₅–WO₃/TiO₂
Objective: To determine the apparent activation energy for the catalytic oxidation of benzene and its monohalogenated derivatives.
Materials:
-
Commercial V₂O₅–WO₃/TiO₂ catalyst
-
Benzene, chlorobenzene, bromobenzene
-
Continuous-flow fixed-bed tubular reactor
-
Air stream with a controlled oxygen concentration
-
Gas chromatograph (GC) for online analysis
Procedure:
-
Catalyst Preparation: The commercial catalyst is placed in the fixed-bed reactor.
-
Reaction Setup: The reactor is heated to the desired temperature (e.g., in the range of 150–350 °C).[4] A simulated flue gas containing a low concentration (<100 ppm) of the target aromatic compound in an air stream with excess oxygen is passed through the reactor at a constant flow rate.[4]
-
Kinetic Measurements: The concentration of the aromatic compound at the reactor inlet and outlet is monitored using an online GC. The conversion of the compound is measured at different temperatures.
-
Data Analysis: The effective rate constant (k_eff) is calculated at each temperature. The apparent activation energy (Ea) and the pre-exponential factor (A) are then determined from an Arrhenius plot (ln(k_eff) vs. 1/T).
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate a general mechanism for nucleophilic aromatic substitution and a typical experimental workflow for kinetic analysis.
References
- 1. Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyl by Bimetallic, Impregnated, and Nanoscale Zerovalent Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative kinetics study of the catalytic oxidation of benzene and its mono-halogenated derivatives over V$_{2}$O$_{5}$–WO$_{3}$/TiO$_{2}$ catalyst [comptes-rendus.academie-sciences.fr]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Comparative kinetics study of the catalytic oxidation of benzene and its mono-halogenated derivatives over V$_{2}$O$_{5}$–WO$_{3}$/TiO$_{2}$ catalyst [agris.fao.org]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Efficiency of Cross-Coupling Methods for 1,2,4,5-Tetraiodobenzene
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of palladium-catalyzed cross-coupling reactions for the functionalization of 1,2,4,5-tetraiodobenzene, providing a comparative overview of common methodologies with supporting experimental data.
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for applications in materials science, and drug discovery. This compound is a versatile building block, offering four reactive sites for the introduction of new functionalities. The carbon-iodine bond, being the most labile among halogens, allows for selective cross-coupling reactions under relatively mild conditions. This guide provides a comparative analysis of the efficiency of four widely used palladium-catalyzed cross-coupling methods for the functionalization of this compound: Sonogashira, Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the reaction conditions and yields for the different cross-coupling methods on this compound. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources, and in the absence of specific data for this compound, results from structurally similar polyiodo or polychloro-iodoaromatic compounds are included as a reference to indicate the expected reactivity.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Sonogashira | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 1,4-Dioxane | Room Temp. | 48 | 95 | Fully substituted product. Copper- and amine-free conditions.[1] |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 (estimated) | Based on the high reactivity of 1,2,4,5-tetrachloro-3,6-diiodobenzene.[2] |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | Not Reported | Protocol for 1,2,4,5-tetrachloro-3-iodobenzene.[3] |
| Buchwald-Hartwig | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | 5 | 86 (for iodobenzene) | Data for iodobenzene with a specific catalyst system is provided as a reference.[4] |
Experimental Protocols: Detailed Methodologies
Detailed experimental procedures for the cited cross-coupling reactions are provided below. These protocols are intended to serve as a starting point for researchers to develop and optimize these reactions for their specific applications.
Sonogashira Coupling Protocol
This protocol describes the synthesis of 1,2,4,5-tetrakis(phenylethynyl)benzene from this compound and phenylacetylene under copper- and amine-free conditions.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Pd(CH₃CN)₂Cl₂
-
cataCXium A
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound (1 equiv), phenylacetylene (1.5 equiv per iodide), Pd(CH₃CN)₂Cl₂ (0.5 mol% per halide), cataCXium A (1.0 mol% per halide), and Cs₂CO₃ (1 equiv per halide).
-
Add 1,4-dioxane as the solvent.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 48 hours.
-
Upon completion, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography.
Suzuki-Miyaura Coupling Protocol (Adapted)
This generalized protocol is adapted from the reaction of a similar polyhalogenated aryl iodide and can be optimized for this compound.[2]
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol per iodine), Pd(PPh₃)₄ (0.03 mmol per iodine), and K₂CO₃ (2.0 mmol per iodine).
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Stille Coupling Protocol (Adapted)
This protocol is for a related polychlorinated iodobenzene and serves as a starting point for the Stille coupling of this compound.[3]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Pd(PPh₃)₄
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous toluene.
-
Add the organostannane (1.1 equiv per iodine).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ (2 mol% per iodine) to the reaction mixture.
-
Heat the reaction to 110°C and stir for 16 hours.
-
After cooling, the reaction is quenched and worked up to remove tin byproducts. The product is then purified.
Buchwald-Hartwig Amination Protocol (General)
As specific data for this compound is limited, a general protocol for the Buchwald-Hartwig amination of aryl iodides is provided. Optimization of catalyst, ligand, and base will be crucial.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.
-
Add the solvent and stir to form the active catalyst.
-
In a separate flask, add this compound, the amine, and the base.
-
Transfer the catalyst solution to the substrate mixture.
-
Heat the reaction mixture under an inert atmosphere, monitoring for completion by TLC or GC-MS.
-
After cooling, the reaction is quenched and worked up. The product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental workflows and signaling pathways relevant to the cross-coupling reactions discussed.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Structural Investigation into Metal-Organic Frameworks Derived from Tetraiodobenzene Isomers: A Comparative Guide
While a direct experimental comparison of Metal-Organic Frameworks (MOFs) synthesized from the distinct isomers of tetraiodobenzene—1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetraiodobenzene—is not yet available in the scientific literature, this guide provides a comparative analysis based on a closely related and well-studied system. We will explore the structural diversity of MOFs derived from a functionalized analogue of the 1,2,4,5-isomer, namely 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB). This exploration will serve as a valuable proxy for understanding the profound impact that ligand isomerism can have on the final structure and properties of MOFs.
The spatial arrangement of coordinating groups on a linker molecule is a critical determinant of the resulting MOF topology. Different isomers of a given linker, such as the theoretical tetraiodobenzene linkers, present distinct angles and distances between their potential coordination sites. This geometric variation directly influences the connectivity and geometry of the secondary building units (SBUs), ultimately dictating the overall framework structure, including pore size, shape, and dimensionality.
To illustrate the structural consequences of linker geometry, we will examine several MOFs synthesized using the highly symmetric H4TCPB linker. The four carboxyphenyl groups of this linker extend from the central benzene ring, offering multiple coordination points that lead to the formation of complex and diverse network structures with different metal ions.
Comparative Structural Data of H4TCPB-Based MOFs
The following table summarizes the key structural parameters of three distinct MOFs synthesized from the same 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linker but with different metal centers. This comparison highlights how, even with a single linker isomer, the choice of metal ion can lead to vastly different structural outcomes.
| Property | [Sr2(TCPB)(DMF)2]n | [Zr6O4(OH)4(OH)4(H2O)4(TCPB)2] | [Th(TCPB-H2)(HCOO)] |
| Metal Ion | Strontium (Sr2+) | Zirconium (Zr4+) | Thorium (Th4+) |
| Linker | 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (TCPB4-) | 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (TCPB4-) | 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (partially deprotonated) |
| Crystal System | Monoclinic | Tetragonal | Orthorhombic |
| Space Group | P21/c | I4/m | Pnma |
| Topology | Not specified | scu | Not specified |
| Key Structural Feature | A 3D framework with Sr2+ ions coordinated to carboxylate groups. | A 3D framework based on Zr6 clusters as secondary building units.[1] | A 3D framework featuring mononuclear Th(IV) units. |
| Reference | [2] | [1] | [3] |
Experimental Protocols
The synthesis of these structurally diverse MOFs underscores the sensitivity of the final framework to reaction conditions. Below are the methodologies for the key experiments cited.
Synthesis of [Sr2(TCPB)(DMF)2]n: Strontium nitrate (0.0212 g, 0.1 mmol) and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (0.0558 g, 0.1 mmol) were dissolved in a mixture of 3 mL of dimethylformamide (DMF) and 3 mL of water. The resulting solution was stirred, transferred to a Teflon-lined autoclave, and heated at 393 K for 120 hours. After cooling to room temperature, crystalline products were obtained.[2]
Synthesis of Zr-CAU-24 ([Zr6O4(OH)4(OH)4(H2O)4(TCPB)2]): This MOF was synthesized under mild conditions. Zirconium tetrachloride (ZrCl4) and H4TCPB were reacted in a suitable solvent system, leading to the rapid formation of the product within 15 minutes. The resulting MOF, with the composition [Zr6(μ3-O)4(μ3-OH)4(OH)4(H2O)4(TCPB)2], crystallizes in the scu topology.[1]
Synthesis of Thorium-based MOFs with H4TCPB: Three different thorium-based MOFs were synthesized using thorium nitrate pentahydrate and H4TCPB in a mixture of DMF and formic acid. The reaction mixtures were heated in a Teflon-lined stainless steel autoclave. The variation in the resulting structures, including mononuclear and binuclear thorium clusters, was achieved by slight modifications to the synthetic conditions, demonstrating the tunability of the system.[3]
Visualizing the Impact of Isomerism
The following diagram illustrates the logical relationship between the isomeric forms of a generic tetra-substituted benzene linker and the potential for divergent MOF structures. Although experimental data for tetraiodobenzene itself is unavailable, this conceptual workflow demonstrates how the distinct geometries of the 1,2,3,4-, 1,2,3,5-, and 1,2,4,5- isomers would inevitably lead to different network topologies when reacted with a metal source.
Figure 1: Conceptual workflow illustrating how different isomers of tetraiodobenzene would lead to distinct MOF structures.
References
- 1. Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Two metal–organic frameworks based on Sr2+ and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Evaluating the Cost-Effectiveness of 1,2,4,5-Tetraiodobenzene in Large-Scale Synthesis: A Comparative Guide
In the landscape of advanced chemical synthesis, the strategic selection of building blocks is paramount to achieving both high performance and economic viability. For researchers, scientists, and drug development professionals, 1,2,4,5-tetraiodobenzene has emerged as a valuable, albeit premium, synthon. This guide provides an objective comparison of its performance and cost-effectiveness against viable alternatives, supported by available experimental data and detailed synthetic protocols.
At a Glance: this compound and Its Alternatives
This compound is a highly halogenated aromatic compound valued for its utility in constructing complex molecular architectures, particularly through cross-coupling reactions where the carbon-iodine bonds offer high reactivity. However, its cost can be a significant factor in large-scale applications. Key alternatives include its lighter halogen counterparts, 1,2,4,5-tetrabromobenzene and 1,2,4,5-tetrachlorobenzene.
| Feature | This compound | 1,2,4,5-Tetrabromobenzene | 1,2,4,5-Tetrachlorobenzene |
| Reactivity in Cross-Coupling | Very High | High | Moderate |
| Cost | High | Moderate | Low |
| Synthesis Complexity | Moderate | Low | Low |
| Key Applications | Complex organic synthesis, materials science, metal-organic frameworks | Liquid crystals, fluorescent dyes, aryne precursor | Herbicide intermediate, insecticide, dielectric fluids[1] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and the reactivity of the aryl halide is a critical parameter. While specific comparative data for this compound is limited, the general trend in reactivity for aryl halides is I > Br > Cl. This higher reactivity of iodo-compounds can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times.
A representative protocol for a Suzuki-Miyaura coupling reaction involving a polyhalogenated iodobenzene is presented below. It is important to note that reaction conditions should be optimized for each specific substrate and desired product.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Polyhalogenated iodobenzene (e.g., 1,2,4,5-tetrachloro-3-iodobenzene as a proxy)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2M aqueous Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
Procedure: [2]
-
To a reaction vessel, add the polyhalogenated iodobenzene (1.0 eq), arylboronic acid (1.2 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the solvent and the aqueous base.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction, and perform a standard aqueous workup followed by extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by a suitable method (e.g., column chromatography).
The enhanced reactivity of the C-I bond in this compound would likely lead to higher yields and/or shorter reaction times under similar conditions compared to its bromo and chloro analogs.
Large-Scale Synthesis and Cost-Effectiveness Analysis
The economic viability of using this compound on a large scale is intrinsically linked to its synthesis cost. A common laboratory-scale synthesis involves the direct iodination of benzene.
Synthetic Pathway for this compound
A potential route for the synthesis of this compound is the periodination of benzene using a mixture of potassium iodide and sodium periodate in the presence of sulfuric acid.
Caption: Synthetic route to this compound from benzene.
Cost Comparison of Starting Materials
A precise cost analysis is challenging without bulk pricing from chemical suppliers. However, a qualitative comparison based on readily available information indicates a significant cost disparity in the raw materials for the synthesis of tetrahalogenated benzenes.
| Compound | Starting Material | Halogen Source | Relative Cost of Halogen Source |
| This compound | Benzene | Iodine/Periodate | High |
| 1,2,4,5-Tetrabromobenzene | Benzene | Bromine | Moderate |
| 1,2,4,5-Tetrachlorobenzene | Benzene | Chlorine | Low |
The high cost of iodine and its derivatives is a major contributor to the overall cost of this compound.
Alternatives to this compound
1,2,4,5-Tetrabromobenzene
Synthesis: 1,2,4,5-Tetrabromobenzene can be synthesized by the direct bromination of benzene in the presence of a Lewis acid catalyst, such as iron(III) bromide.[3] This method is generally more straightforward and uses less expensive reagents than the iodination of benzene.
Caption: Synthetic route to 1,2,4,5-tetrabromobenzene from benzene.
Applications: It is a precursor for liquid crystals, fluorescent dyes, and as a starting material for the generation of arynes.[3][4]
1,2,4,5-Tetrachlorobenzene
Synthesis: This compound is typically produced by the chlorination of benzene or less chlorinated benzenes in the presence of a catalyst.[5]
Caption: Synthetic route to 1,2,4,5-tetrachlorobenzene from benzene.
Applications: Historically used as an intermediate in the production of herbicides and insecticides, and in dielectric fluids.[1] Due to its persistence in the environment, its applications are now more restricted.[6]
Conclusion
The choice between this compound and its bromo- or chloro-analogs for large-scale synthesis is a trade-off between reactivity and cost.
-
This compound is the most reactive of the three in cross-coupling reactions, which can lead to higher efficiency and milder reaction conditions. However, its high synthesis cost, driven by the price of iodine, makes it less economically favorable for large-scale production unless its unique reactivity is absolutely essential for a high-value product.
-
1,2,4,5-Tetrabromobenzene offers a good balance of reactivity and cost. Its synthesis is more straightforward and economical than the iodo-analog, making it a suitable alternative for many applications where high reactivity is desired but the premium cost of the iodo-compound is prohibitive.
-
1,2,4,5-Tetrachlorobenzene is the most cost-effective of the three, but its lower reactivity in cross-coupling reactions and environmental concerns limit its utility in modern synthetic applications.
For drug development and materials science professionals, a careful evaluation of the synthetic goals, required reactivity, and overall budget is necessary. While this compound may be an excellent choice for initial small-scale studies and for particularly challenging transformations, its bromo-analog often presents a more pragmatic and cost-effective solution for large-scale synthesis without a significant compromise in performance for many applications.
References
Safety Operating Guide
Proper Disposal of 1,2,4,5-Tetraiodobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending to the proper disposal of chemical waste. This document provides essential safety and logistical information for the handling and disposal of 1,2,4,5-tetraiodobenzene, a halogenated aromatic compound.
As a halogenated organic compound, this compound is generally considered hazardous waste due to its potential for toxicity and environmental persistence.[1] While a specific, detailed Safety Data Sheet (SDS) for this compound is not consistently available, the following procedures are based on established guidelines for the disposal of halogenated aromatic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, all personnel must be familiar with the potential hazards. This compound is known to cause serious eye irritation.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles and a face shield.
-
Lab Coat: A lab coat is mandatory to protect from skin contact.
Ventilation: All handling and packaging of this compound waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately clear the area of all personnel.
-
Wear PPE: Don the appropriate personal protective equipment before re-entering the area.
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material, such as sand or earth.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealed container for hazardous waste.
-
Decontaminate: Ventilate the area and thoroughly wash the spill site after the material has been collected.[1]
Waste Disposal Procedures
The primary and most effective method for the final disposal of halogenated organic waste like this compound is high-temperature incineration at a licensed hazardous waste facility.[1] This process ensures the complete destruction of the organic compound.
Step-by-Step Disposal Workflow:
-
Waste Identification: Classify this compound as a halogenated organic waste.
-
Containerization: Place the waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage facility. The storage area must be well-ventilated.
-
Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide the contractor with all necessary details about the chemical waste.[1]
Summary of Safety and Disposal Information
| Parameter | Guideline |
| Chemical Classification | Halogenated Aromatic Hydrocarbon |
| Physical State | Solid |
| Primary Hazards | Serious eye irritation, likely toxic, and environmental hazard.[1][2] |
| Required PPE | Chemical-resistant gloves, safety goggles, face shield, lab coat.[1] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood.[1] |
| Spill Containment | Use non-combustible absorbent material (e.g., sand, earth).[1] |
| Waste Container | Designated, leak-proof, and clearly labeled hazardous waste container.[1] |
| Recommended Disposal | High-temperature incineration by a licensed hazardous waste contractor.[1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2,4,5-Tetraiodobenzene
Essential Safety and Handling Guide for 1,2,4,5-Tetraiodobenzene
Disclaimer: Specific safety data for this compound is limited. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices. Researchers must consult the specific Safety Data Sheet (SDS) for the exact chemical being used before any handling, storage, or disposal.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, practical guidance to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing serious eye irritation[1]. Due to its nature as a halogenated aromatic compound, it should be handled with caution to avoid inhalation of dust or vapors, and to prevent skin and eye contact[2][3].
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and dust that can cause serious eye damage[3]. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, polyvinyl alcohol), lab coat, and closed-toe shoes | Prevents skin contact which can lead to irritation. Ensure glove selection is based on the specific solvent and breakthrough time[2][3]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used[3]. | Minimizes inhalation of dust and vapors, which may cause respiratory tract irritation[3]. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound.
1. Preparation:
-
Consult SDS: Always review the most current Safety Data Sheet (SDS) for this compound before beginning any work.
-
Fume Hood: Ensure a chemical fume hood is operational and the work area is clean and free of clutter[3].
-
Gather Materials: Place all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2. Aliquoting and Handling:
-
Careful Transfer: Carefully measure and transfer the required amount of this compound. Use appropriate tools to minimize the creation of dust.
-
Containment: Keep the container with the chemical sealed when not in use.
-
Avoid Inhalation: Handle the compound in a manner that minimizes the generation of dust.
3. Spill Response:
-
Evacuate: In the event of a spill, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Clean-up: Wearing appropriate PPE, collect the spilled material using an absorbent, non-combustible material (e.g., sand or earth) and place it into a designated, sealed container for hazardous waste[2].
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
1. Containerization:
-
Designated Container: Place all waste, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and properly sealed container compatible with the chemical[2].
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations[2].
2. Storage:
-
Secure Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
Ventilation: The storage area should be secure, well-ventilated, and away from sources of ignition[2].
3. Final Disposal:
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[2].
-
Incineration: High-temperature incineration is the most common and effective disposal method for halogenated organic waste[3].
Safe Handling Workflow Diagram
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
